GKK1032B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPHVJLWSRLAC-ZABYPXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GKK1032B: A Fungal Alkaloid Inducing Apoptosis in Osteosarcoma Cells Through the Intrinsic Caspase Pathway
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKK1032B is a fungal alkaloid metabolite derived from the endophytic fungus Penicillium sp.[1] Emerging research has identified its potential as an anti-cancer agent, primarily through the induction of apoptosis. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its effects on human osteosarcoma cells. It details the signaling pathways involved, provides quantitative data on its cytotoxic and apoptotic effects, and outlines the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism of action of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[1] Studies have specifically demonstrated this effect in human osteosarcoma MG63 cells.[1] The apoptotic process initiated by this compound is mediated through the intrinsic, or mitochondria-dependent, pathway, which is characterized by the activation of a specific cascade of caspase enzymes.[1]
Signaling Pathway
This compound triggers the apoptotic cascade by targeting the mitochondria, leading to the release of cytochrome c into the cytoplasm. This event is a critical initiator of the intrinsic apoptotic pathway. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates procaspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, primarily caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1]
Quantitative Data
The anti-proliferative and apoptotic effects of this compound have been quantified across several human cancer cell lines. The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) |
| MG63 | Human Osteosarcoma | 3.49 |
| U2OS | Human Osteosarcoma | 5.07 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 19.83 |
| A549 | Human Lung Carcinoma | 19.83 |
| HeLa | Human Cervical Adenocarcinoma | 19.83 |
Data sourced from Liu et al., 2022.[2]
Table 2: Dose-Dependent Induction of Apoptosis in MG63 Cells
| This compound Concentration (µmol·L⁻¹) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.09 |
| 6 | 30.54 |
Data represents the percentage of apoptotic cells after 24 hours of treatment, as determined by flow cytometry.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., MG63) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Culture MG63 cells and treat them with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Caspase Activation and Cytochrome c Release
This protocol is used to detect the presence and cleavage of key apoptotic proteins.
-
Protein Extraction: Treat MG63 cells with this compound, then lyse the cells to extract total protein or cytosolic and mitochondrial fractions for cytochrome c analysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for procaspase-9, cleaved caspase-9, procaspase-3, cleaved caspase-3, and cytochrome c.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Additional Mechanistic Insights: PTP1B Inhibition
Beyond its pro-apoptotic effects, this compound has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). The precise kinetic details of this inhibition and its direct contribution to the apoptotic mechanism are still under investigation and represent an area for future research.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer activity, particularly against osteosarcoma. Its core mechanism of action involves the induction of apoptosis through the mitochondria-dependent intrinsic pathway, characterized by the activation of caspase-9 and caspase-3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.
Future research should focus on:
-
Elucidating the upstream signaling events that lead to mitochondrial dysfunction upon this compound treatment.
-
Investigating the kinetic properties of PTP1B inhibition by this compound and its role in the overall mechanism of action.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of osteosarcoma.
-
Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.
A deeper understanding of these aspects will be crucial for the translation of this compound from a promising lead compound into a clinically viable anti-cancer therapy.
References
GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal metabolite GKK1032B, covering its source, isolation, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and infectious diseases.
Source and Isolation of this compound
This compound is a peptide-polyketide hybrid compound produced by the endophytic fungus Penicillium citrinum. This fungus has been isolated from various plant species, including the fruits of Garcinia mangostana and the leaf tissue of Dendrobium officinale.[1] The isolation of this compound involves a multi-step process that begins with the fermentation of the fungal strain, followed by extraction and chromatographic purification.
Fermentation and Extraction Workflow
The following diagram outlines the general workflow for the production and extraction of this compound from Penicillium citrinum.
Caption: Fermentation of P. citrinum and subsequent solvent extraction to yield a crude extract containing this compound.
Purification Protocol
The crude ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.
Experimental Protocol: Purification of this compound
-
Silica (B1680970) Gel Column Chromatography: The combined crude extract is first fractionated using column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column. This step helps to remove impurities of different molecular sizes.
-
Preparative Thin Layer Chromatography (PTLC): The final purification step involves preparative TLC. The semi-purified fraction is applied to a PTLC plate, which is then developed in an appropriate solvent system. The band corresponding to this compound is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent to yield pure this compound.
Biological Activity of this compound
This compound has demonstrated significant biological activity, exhibiting both antiproliferative effects against cancer cell lines and antibacterial activity against various bacteria.
Antiproliferative Activity
This compound has been shown to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa S3 | Cervical Cancer | 17.7 |
| MCF-7 | Breast Cancer | 14.71 |
| Vero | Normal Kidney Cells | 29.55 |
| MG63 | Osteosarcoma | 3.49[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration.
Antibacterial Activity
This compound also exhibits antibacterial properties. The minimum inhibitory concentration (MIC) values against Bacillus subtilis and Mycobacterium tuberculosis are presented below.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Bacillus subtilis | 20.8 | - |
| Mycobacterium tuberculosis | - | 48.35 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The MIC of this compound against bacteria is typically determined using the broth microdilution method.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Mechanism of Action: Induction of Apoptosis via the Caspase Pathway
Studies on the human osteosarcoma cell line MG63 have revealed that this compound exerts its anticancer effect by inducing apoptosis, a form of programmed cell death.[1] This process is mediated through the activation of the caspase signaling pathway.
Caspase Activation Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in MG63 cells, highlighting the central role of the caspase cascade.
Caption: this compound triggers an apoptotic signal in MG63 cells, leading to the activation of the caspase cascade and ultimately resulting in apoptosis.
Experimental Protocol: Western Blot Analysis of Caspase Activation
The activation of caspases can be confirmed by Western blot analysis, which detects the cleavage of pro-caspases into their active forms.
-
Cell Treatment and Lysis: MG63 cells are treated with this compound for various time points. After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the pro- and cleaved forms of key caspases (e.g., caspase-3, caspase-8, caspase-9).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspases indicates the activation of the apoptotic pathway.
Conclusion
This compound, a metabolite from the endophytic fungus Penicillium citrinum, presents a promising scaffold for the development of new therapeutic agents. Its potent antiproliferative activity against various cancer cell lines, particularly osteosarcoma, through the induction of apoptosis, warrants further investigation. Additionally, its antibacterial properties suggest a potential dual therapeutic application. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this fascinating natural product.
References
GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GKK1032B is a complex peptide-polyketide hybrid metabolite produced by the endophytic fungus Penicillium sp., notably isolated from Penicillium citrinum. This document provides a comprehensive technical overview of this compound, consolidating its chemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays and a summary of all available quantitative data are presented to support further research and development. This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines and antibacterial effects against select pathogens. Its primary mechanism of anti-cancer action involves the induction of apoptosis through the activation of the caspase signaling pathway.
Introduction
Endophytic fungi are a prolific source of novel, bioactive secondary metabolites with significant potential for pharmaceutical development. This compound, a fungal metabolite originally isolated from an unidentified Penicillium sp., has emerged as a promising candidate for oncology and infectious disease research.[1] Subsequent studies have identified the producing organism as Penicillium citrinum, an endophyte found in medicinal plants such as Garcinia mangostana and Dendrobium officinale.[1][2] this compound exhibits potent cytotoxic effects against various cancer cell lines and displays antibacterial properties.[3][4] This guide synthesizes the current knowledge on this compound to facilitate its exploration as a potential therapeutic agent.
Chemical Properties
This compound is a structurally complex molecule with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₉NO₄ | [3][4] |
| Molecular Weight | 501.67 g/mol | [3] |
| CAS Number | 358375-11-8 | [3][4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO, Dichloromethane, Ethanol | [3][4] |
| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione | [3] |
Biological Activity
This compound has demonstrated a range of biological activities, with its antiproliferative and antibacterial effects being the most prominent.
Antiproliferative Activity
This compound exhibits significant cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [2][3] |
| U2OS | Human Osteosarcoma | 5.07 | |
| MCF-7 | Breast Cancer | 14.71 | [4] |
| HeLa S3 | Cervical Cancer | 17.7 | [4] |
| Vero | Normal Kidney (control) | 29.55 | [4] |
Antibacterial Activity
The compound has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.
| Bacterial Strain | Gram Stain | MIC | Reference |
| Bacillus subtilis | Positive | 20.8 µg/mL | [4] |
| Mycobacterium tuberculosis | N/A | 48.35 µM | [4] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the antiproliferative effect of this compound in cancer cells is the induction of programmed cell death, or apoptosis. Studies on the human osteosarcoma cell line MG63 have shown that this compound treatment leads to characteristic morphological changes of apoptosis, including cell shrinkage and chromatin compaction.[2] This is achieved through the activation of the caspase signaling cascade.[2][3]
While the specific caspases (e.g., caspase-3, -8, -9) activated by this compound have not yet been explicitly identified in the literature, a generalized pathway for caspase-dependent apoptosis is illustrated below. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.
Experimental Protocols
This section details the methodologies used for the key biological assays performed with this compound.
Fungal Isolation and Culture
The this compound-producing fungus, Penicillium citrinum, can be isolated from the surface-sterilized inner tissues of host plants.
Cell Viability (MTT Assay)
The cytotoxic effect of this compound is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Seed cells (e.g., MG63) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition : Remove the treatment medium and add 20-30 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Analysis (Flow Cytometry)
Apoptosis is detected and quantified using an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry.
-
Cell Treatment : Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting : Wash the cells twice with PBS and harvest them by trypsinization. Resuspend the cell pellet in 100 µL of 1× binding buffer.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation : Add 400 µL of 1× binding buffer to each sample.
-
Flow Cytometry : Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activation (Western Blot Analysis)
The activation of caspases can be determined by detecting the cleavage of pro-caspases into their active subunits via Western blotting.
-
Protein Extraction : Treat cells with this compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9).
-
Detection : After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
This compound is a potent fungal metabolite with well-documented antiproliferative and antibacterial activities. Its ability to induce caspase-dependent apoptosis in cancer cells makes it a compelling candidate for further preclinical development. Future research should focus on elucidating the precise molecular targets and the specific caspases involved in its apoptotic pathway. In vivo studies are also necessary to evaluate its efficacy and safety profile in animal models. The detailed information and protocols provided in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.
References
- 1. The role of programmed cell death in osteosarcoma: From pathogenesis to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
GKK1032B-Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKK1032B, a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its activity in human osteosarcoma cells. The information presented herein is intended to support further research and drug development efforts targeting apoptosis pathways in cancer.
Core Mechanism of Action: Induction of Intrinsic Apoptosis
This compound exerts its anticancer effects primarily through the induction of the intrinsic apoptosis pathway, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The primary mechanism involves the activation of a cascade of cysteine-aspartic proteases known as caspases.
A key study has shown that this compound treatment of human osteosarcoma MG63 cells leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway, and subsequently, the activation of caspase-3, an executioner caspase responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis[1].
Quantitative Analysis of this compound Cytotoxicity and Apoptotic Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in human osteosarcoma cell lines.
Table 1: Cytotoxicity of this compound in Osteosarcoma Cell Lines
| Cell Line | IC50 (μmol·L⁻¹) |
| MG63 | 3.49 |
| U2OS | 5.07 |
| Data from a study on the anti-proliferative activities of compounds isolated from Penicillium citrinum[1]. |
Table 2: Apoptosis Induction by this compound in MG63 Cells
| This compound Concentration (μmol·L⁻¹) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.09 |
| 6 | 30.54 |
| Apoptosis was measured by flow cytometry after 24 hours of exposure[1]. |
Table 3: Caspase Activation in MG63 Cells Treated with this compound
| Protein | Fold Increment over Control (24h treatment) |
| Cleaved Caspase-9 | ~2 |
| Cleaved Caspase-3 | ~3 |
| Protein levels were examined by Western blot analysis[1]. |
Signaling Pathway of this compound-Induced Apoptosis
The available evidence points to the activation of the intrinsic apoptosis pathway by this compound. This pathway is typically initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While the direct effect of this compound on the Bax/Bcl-2 ratio has not been explicitly demonstrated in the available literature, the activation of caspase-9 strongly suggests an upstream event involving the mitochondria. The proposed signaling cascade is as follows:
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the pro-apoptotic activity of this compound are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Seed cancer cells (e.g., MG63) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Protocol Details:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage and activation of caspases.
Caption: General workflow for Western blot analysis of caspase activation.
Protocol Details:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspase-9 and caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the extent of caspase cleavage.
Conclusion and Future Directions
This compound is a promising natural compound that induces apoptosis in cancer cells, particularly osteosarcoma, through the activation of the intrinsic caspase cascade. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers and drug developers.
Future research should focus on elucidating the upstream signaling events, specifically investigating the direct impact of this compound on the expression and localization of Bcl-2 family proteins to confirm its role in modulating mitochondrial outer membrane permeability. Further studies in a broader range of cancer cell lines and in vivo models are warranted to fully assess the therapeutic potential of this compound.
References
GKK1032B: A Fungal Metabolite's Antiproliferative Efficacy and Mechanism of Action in Cancer Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative effects of GKK1032B, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus Penicillium citrinum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of oncology drug discovery and development.
Core Findings on Antiproliferative Activity
This compound has demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines. The compound's efficacy is most prominently documented against osteosarcoma, with additional activity reported against cervical and breast cancer cell lines.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. This data provides a quantitative measure of the compound's potency and allows for a comparative assessment of its activity across different cancer types.
| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) |
| MG63 | Human Osteosarcoma | 3.49[1] |
| U2OS | Human Osteosarcoma | 5.07[1] |
| HeLa S3 | Human Cervical Adenocarcinoma | Activity reported, specific IC50 not available in reviewed literature. |
| MCF-7 | Human Breast Cancer | Activity reported, specific IC50 not available in reviewed literature. |
Mechanism of Action: Induction of Apoptosis via Caspase Pathway
Research into the molecular mechanism underlying the antiproliferative effects of this compound in human osteosarcoma MG63 cells has revealed that the compound induces programmed cell death, or apoptosis.[1] This process is mediated through the activation of the caspase signaling cascade, a critical pathway in the regulation of apoptosis.[1]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the antiproliferative effects of this compound. These protocols are synthesized based on standard laboratory practices and the available information from the primary literature.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., MG63, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Caspase Activity Assay (Colorimetric)
This protocol describes a method to quantify the activity of caspases, key mediators of apoptosis, in cell lysates using a colorimetric substrate.
Materials:
-
This compound-treated and untreated control cells
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the target cells (e.g., MG63) and treat with this compound at the desired concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control group.
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold cell lysis buffer and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytosolic proteins including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading in the subsequent steps.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add reaction buffer and the caspase-3 colorimetric substrate (Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.
-
Absorbance Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
The following diagram provides a visual workflow for the experimental evaluation of this compound's antiproliferative effects.
References
GKK1032B: An In-depth Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKK1032B is a fungal metabolite that has demonstrated notable antibacterial and antiproliferative activities.[1] Originally isolated from endophytic fungi such as Penicillium citrinum and Penicillium erubescens, this compound has garnered interest within the scientific community for its potential as a lead structure in the development of new therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for its assessment, and a visualization of relevant biological pathways and experimental workflows.
Antibacterial Spectrum of Activity
The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive bacteria, including clinically significant and drug-resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial activity of a compound.[5][6][7] The available data on the MIC of this compound against various bacterial species are summarized in the table below.
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive | - | 8 | [2] |
| Enterococcus faecium | Gram-positive | Vancomycin-Resistant (VRE) | 8 | [2] |
| Staphylococcus aureus | Gram-positive | - | 32 | [2] |
| Staphylococcus aureus | Gram-positive | Methicillin-Resistant (MRSA) | 1.6 - 25.8 | [8] |
| Bacillus subtilis | Gram-positive | - | Inhibits growth | [1] |
| Mycobacterium tuberculosis | Acid-fast | - | Inhibits growth | [1] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the widely accepted broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at an appropriate temperature (typically 35-37°C) until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to an approximate bacterial suspension of 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations. Ensure the final concentration of the solvent is minimal and does not affect bacterial growth.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control well (bacterial inoculum without this compound) and a negative control well (broth medium only).
-
Incubate the microtiter plate at the optimal temperature for the test bacterium for 18-24 hours.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound like this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Generalized Mechanism of Action of Penicillium-Derived Antibiotics
While the specific mechanism of action for this compound's antibacterial activity is not yet fully elucidated, many antibacterial compounds derived from Penicillium species, such as penicillin, act by inhibiting bacterial cell wall synthesis. The following diagram illustrates this generalized signaling pathway. It is important to note that this is a representative mechanism and may not reflect the actual mode of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The antibacterial structure-activity relationship for common chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship for antibacterial chitosan carrying cationic and hydrophobic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
GKK1032B (CAS 358375-11-8): A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Research Use Only. Not for human or veterinary use.
Introduction
GKK1032B is a potent fungal metabolite, identified by the CAS number 358375-11-8, that has garnered significant interest within the scientific community for its marked antiproliferative and antibacterial properties.[1][2] Originally isolated from the endophytic fungus Penicillium citrinum, this peptide-polyketide hybrid compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for researchers in oncology and drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 358375-11-8 | [1][2][4] |
| Molecular Formula | C₃₂H₃₉NO₄ | [1][4] |
| Molecular Weight | 501.67 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol | [1][2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, most notably its cytotoxicity against cancer cells and its antibacterial effects. The primary mechanism of its anticancer activity has been identified as the induction of apoptosis through the activation of the intrinsic caspase pathway.[1][4][5]
Antiproliferative Activity
The efficacy of this compound in inhibiting cell growth has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [1][5] |
| U2OS | Human Osteosarcoma | 5.07 | [2] |
| MCF-7 | Human Breast Cancer | 14.71 | [2] |
| HeLa S3 | Human Cervical Cancer | 17.7 | [2] |
| Vero | Normal Kidney Cells | 29.55 | [2] |
Antibacterial Activity
This compound has also demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.
| Bacterial Strain | Gram Stain | MIC | Reference |
| Bacillus subtilis | Gram-positive | 20.8 µg/mL | [2] |
| Mycobacterium tuberculosis | N/A | 48.35 µM | [2] |
Mechanism of Action: Induction of Apoptosis
Research has elucidated that this compound's cytotoxic effect on cancer cells, particularly the human osteosarcoma cell line MG63, is mediated by the induction of apoptosis.[1][5] The signaling cascade initiated by this compound follows the intrinsic, or mitochondrial, pathway of apoptosis.
Key events in this pathway include:
-
Mitochondrial Disruption: this compound treatment leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5]
-
Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Western blot analysis has confirmed the cleavage of procaspase-9 and procaspase-3 into their active forms upon treatment with this compound.[5]
-
Apoptotic Body Formation: The activation of caspase-3 leads to the downstream events of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are standardized protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Seed cells (e.g., MG63) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the incubation period, harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
FITC-negative/PI-negative: Viable cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Analysis of Caspase Activation (Western Blot)
This technique is used to detect the cleavage of caspases, which is a hallmark of apoptosis.
Workflow:
Caption: Workflow for Western Blot analysis of caspase activation.
Methodology:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for procaspase-3, cleaved caspase-3, procaspase-9, and cleaved caspase-9 overnight at 4 °C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
Methodology:
-
Treat cells with this compound.
-
Harvest the cells and gently lyse them using a dounce homogenizer in a hypotonic buffer to maintain mitochondrial integrity.
-
Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.
-
Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).
-
Analyze both fractions by Western blot using an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.
Conclusion
This compound is a promising natural product with potent anticancer activity. Its mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and the subsequent activation of caspase-9 and caspase-3. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound in oncology research and drug development.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GKK1032B is a structurally complex fungal metabolite isolated from Penicillium sp. that has demonstrated significant potential as both an anticancer and antibacterial agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Notably, this document details its mechanism of action in inducing apoptosis in cancer cells through the caspase signaling pathway. For the purpose of facilitating further research and development, detailed experimental protocols for key biological assays are also provided.
Chemical Structure and Properties
This compound is a polyketide-nonribosomal peptide hybrid metabolite with a complex stereochemical architecture. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₃₉NO₄ |
| Molecular Weight | 501.67 g/mol |
| CAS Number | 358375-11-8 |
| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol.[1] |
| Stability and Storage | Store at -20°C for long-term stability (≥ 4 years).[1] Can be shipped at ambient temperature. |
| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |
| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |
Biological Activity
This compound exhibits a range of biological activities, most notably its antiproliferative effects against various cancer cell lines and its antibacterial properties.
Antiproliferative Activity
This compound has demonstrated potent cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected cell lines are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa S3 | Cervical Cancer | 17.7 |
| MCF-7 | Breast Cancer | 14.71 |
| MG63 | Human Osteosarcoma | 3.49 |
| Vero | Normal Kidney (Monkey) | 29.55 |
Antibacterial Activity
This compound has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against select bacterial strains are provided below.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | 20.8 |
| Mycobacterium tuberculosis | N/A | 48.35 (µM) |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[2][3][4] Studies in human osteosarcoma MG63 cells have revealed that this compound triggers apoptosis via the intrinsic, mitochondria-mediated caspase pathway.[2][4]
The proposed signaling cascade is as follows:
-
This compound treatment leads to mitochondrial stress.
-
This stress results in the release of cytochrome c from the mitochondria into the cytosol.
-
In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms the apoptosome.
-
The apoptosome activates pro-caspase-9 into its active form, caspase-9.
-
Active caspase-9 then cleaves and activates effector caspases, such as pro-caspase-3, into active caspase-3.
-
Active caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound induced apoptosis pathway in MG63 cells.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the biological activity of this compound. These should be optimized for specific cell lines and bacterial strains.
Cell Viability (MTT) Assay for IC₅₀ Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microplates (round-bottom)
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile broth
Procedure:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of a 2x concentrated this compound solution to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well of the dilution series.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Cytochrome c Release Assay by Western Blot
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cell culture dishes
-
This compound
-
Mitochondria/Cytosol Fractionation Kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against cytochrome c.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates release from the mitochondria.
Caption: Workflow for Cytochrome c Release Assay.
Synthesis and Pharmacokinetics
Conclusion
This compound is a promising natural product with demonstrated antiproliferative and antibacterial activities. Its ability to induce apoptosis in cancer cells through the intrinsic caspase pathway highlights its potential as a lead compound for the development of novel anticancer therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of oncology, microbiology, and drug discovery to further explore the therapeutic potential of this fascinating molecule.
References
In Vitro Efficacy of GKK1032B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of GKK1032B, a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum. The data presented herein demonstrates the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines, with a particular focus on osteosarcoma. This document details the quantitative efficacy, outlines the experimental methodologies employed, and visualizes the underlying molecular pathways.
Core Efficacy Data
This compound has demonstrated significant cytotoxic effects against human osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines.
| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [1][2] |
| U2OS | Human Osteosarcoma | 5.07 | [2] |
While specific IC50 values are not yet publicly available, this compound has also been reported to inhibit the growth of HeLa S3 (cervical cancer) and MCF-7 (breast cancer) cells.[3] Further studies are required to quantify the precise cytotoxic potency against these cell lines.
Mechanism of Action: Induction of Apoptosis via the Intrinsic Caspase Pathway
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies in MG63 human osteosarcoma cells have revealed that this compound activates the intrinsic (or mitochondrial) caspase-dependent pathway.[1][2]
This is substantiated by the observed modulation of key apoptotic regulatory proteins:
-
Upregulation of Bax: A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.
-
Downregulation of Bcl-2: An anti-apoptotic protein that inhibits mitochondrial outer membrane permeabilization.
-
Release of Cytochrome c: A crucial event triggered by the altered Bax/Bcl-2 ratio, leading to the formation of the apoptosome.
-
Activation of Caspase-9: The initiator caspase in the intrinsic pathway, activated by the apoptosome.
-
Activation of Caspase-3: The primary executioner caspase, activated by caspase-9, which then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following sections detail the methodologies used to generate the in vitro efficacy data for this compound.
Cell Viability Assay
The cytotoxic effects of this compound were determined using a tetrazolium-based colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MG63, U2OS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
The workflow for the cell viability assay is depicted below.
Caption: Experimental workflow for the cell viability assay.
Apoptosis Assays
To confirm that this compound induces apoptosis, a combination of techniques is employed, including DAPI staining for morphological changes, flow cytometry for quantification of apoptotic cells, and Western blotting for protein expression analysis.
DAPI Staining:
-
Cell Treatment: Cells are grown on coverslips and treated with this compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Staining: The cells are stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Microscopy: The stained cells are visualized under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.
Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Analysis: The stained cells are analyzed by flow cytometry, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blot Analysis:
-
Cell Lysis: MG63 cells are treated with various concentrations of this compound for a defined period. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and cytochrome c). A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative changes in protein expression.
The logical relationship for apoptosis confirmation is outlined in the diagram below.
Caption: Logical framework for apoptosis confirmation.
References
Technical Guide: Molecular Target Identification and Mechanism of Action of GKK1032B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GKK1032B, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus Penicillium citrinum, has demonstrated significant antiproliferative and antibacterial activities. Notably, it induces apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and outlines a systematic approach to identify its direct molecular target(s). The guide includes detailed experimental protocols and data presentation frameworks to facilitate further research and drug development efforts.
Known Biological Activity and Quantitative Data
This compound has been identified as a cytotoxic agent against several cancer cell lines. The primary reported mechanism is the induction of apoptosis via the caspase pathway.
Table 1: Quantitative Biological Data for this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Human Osteosarcoma (MG63) | Cytotoxicity Assay | IC50 | 3.49 µmol·L⁻¹ |
Proposed Strategy for Molecular Target Identification
The direct molecular target of this compound has not yet been elucidated. Identifying the direct binding partner(s) is a critical step in understanding its precise mechanism of action and for optimizing its therapeutic potential. A robust and widely used method for target identification of small molecules is affinity purification coupled with mass spectrometry (AP-MS).
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
The following diagram outlines the proposed workflow for identifying the molecular target of this compound using an AP-MS approach.
GKK1032B: A Fungal Metabolite with Potent Anti-Cancer Activity
An In-depth Technical Guide on the Research Applications and Therapeutic Potential of GKK1032B
Abstract
This compound is a fungal metabolite first isolated from Penicillium sp. and later from the endophytic fungus Penicillium citrinum.[1] This peptide-polyketide hybrid compound has demonstrated significant antiproliferative and antibacterial properties.[1][2] Notably, research has highlighted its potent cytotoxic effects against various cancer cell lines, particularly human osteosarcoma, through the induction of apoptosis via the intrinsic mitochondrial pathway.[2] This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, biological activities, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support its potential as a promising candidate for further drug development.
Chemical and Physical Properties
This compound is a complex molecule with a defined chemical structure. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 358375-11-8 | [1][2] |
| Molecular Formula | C32H39NO4 | [1][2] |
| Molecular Weight | 501.67 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol. | [1][2] |
| Storage | For short-term storage (days to weeks), maintain at 0 - 4 °C in a dry, dark environment. For long-term storage (months to years), store at -20 °C. | [2] |
Biological Activities and Research Applications
This compound has shown promising biological activity in two main areas: oncology and microbiology.
Antiproliferative Activity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is primarily attributed to its ability to induce programmed cell death, or apoptosis.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MG63 | Human Osteosarcoma | 3.49 µM | [2] |
| U2OS | Human Osteosarcoma | 5.07 µM | [2] |
| MCF-7 | Breast Cancer | 14.71 µM | [1] |
| HeLa S3 | Cervical Cancer | 17.7 µM | [1] |
| Vero | Normal Kidney Cells | 29.55 µM | [1] |
Antibacterial Activity
In addition to its anti-cancer properties, this compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.
| Bacteria | Description | MIC Value | Reference |
| Bacillus subtilis | Gram-positive | 20.8 µg/ml | [1] |
| Mycobacterium tuberculosis | Acid-fast | 48.35 µM | [1] |
Mechanism of Action: Induction of Apoptosis in Osteosarcoma
The primary mechanism of this compound's anti-cancer activity in human osteosarcoma MG63 cells is the induction of apoptosis through the intrinsic, mitochondria-dependent pathway.[2]
Signaling Pathway
This compound initiates a cascade of intracellular events that culminate in apoptosis. The key steps in this signaling pathway are:
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 disrupts the integrity of the outer mitochondrial membrane, leading to its permeabilization.
-
Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[2]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then activates pro-caspase-9. This complex, known as the apoptosome, subsequently activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]
Caption: this compound induced apoptosis signaling pathway in MG63 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
Cell Culture and Proliferation Assay
-
Cell Line: Human osteosarcoma MG63 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37 °C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTT):
-
Seed MG63 cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis by Flow Cytometry
-
Principle: Quantify the percentage of apoptotic cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Protocol:
-
Treat MG63 cells with this compound at various concentrations (e.g., 0, 3, 6 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Western Blot Analysis
-
Principle: Detect the expression levels of apoptosis-related proteins.
-
Protocol:
-
Treat MG63 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-3, anti-β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for investigating this compound's anti-cancer effects.
Future Directions and Conclusion
The research on this compound has established its potential as an anti-cancer agent, particularly for osteosarcoma.[2] Its well-defined mechanism of action, involving the intrinsic apoptosis pathway, provides a strong rationale for its further development. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of osteosarcoma is a critical next step.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and drug-like properties.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could offer new treatment strategies for osteosarcoma.
References
GKK1032B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of GKK1032B, a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum. This compound has demonstrated significant anti-proliferative and apoptotic effects in human osteosarcoma cells, suggesting its potential as a novel anti-tumor agent. This document summarizes the current quantitative data, details the experimental protocols used in its evaluation, and visualizes its known mechanism of action.
Quantitative Data Summary
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below. The data indicates a particular sensitivity in the human osteosarcoma cell line MG63.
| Cell Line | Cancer Type | IC50 (μmol·L⁻¹) |
| MG63 | Human Osteosarcoma | 3.49 |
| U2OS | Human Osteosarcoma | 5.07 |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified |
| A549 | Human Lung Carcinoma | Not specified |
| HeLa | Human Cervical Adenocarcinoma | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature on this compound.[1]
Cell Culture and Reagents
Human osteosarcoma cell lines MG63 and U2OS were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO₂.[1]
Cell Viability Assay
The anti-proliferative effect of this compound was determined using a cell viability assay.[1]
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of this compound for a specified duration.
-
After the treatment period, a solution, presumably a tetrazolium salt-based reagent, was added to each well.
-
The plates were incubated to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control group. The IC50 values were calculated from the resulting dose-response curves.
Apoptosis Analysis by Flow Cytometry
To quantify the induction of apoptosis, flow cytometry analysis was performed.[1]
-
MG63 cells were treated with this compound at concentrations of 0, 1.5, 3, and 6 μmol·L⁻¹ for 24 hours.[1]
-
Following treatment, both adherent and floating cells were collected and washed with phosphate-buffered saline (PBS).
-
The cells were then resuspended in a binding buffer and stained with an Annexin V-FITC and propidium (B1200493) iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
The stained cells were analyzed using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) was determined. The results indicated a dose-dependent increase in apoptosis, with 30.54% of cells undergoing apoptosis at a concentration of 6 μmol·L⁻¹.[1]
Western Blot Analysis
To investigate the molecular mechanism of apoptosis, the expression levels of key caspase proteins were examined by Western blot.[1]
-
MG63 cells were treated with different concentrations of this compound for 24 hours.[1]
-
Total protein was extracted from the cells using a lysis buffer. The protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against procaspase-9, cleaved caspase-9, procaspase-3, and cleaved caspase-3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
After washing, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results showed that this compound treatment led to the cleavage of procaspase-9 (46 kDa) to its active form (37 kDa) and procaspase-3 (35 kDa) to its active form (19 kDa).[1]
Signaling Pathway Visualization
The primary mechanism of this compound-induced cell death in human osteosarcoma MG63 cells is through the activation of the intrinsic caspase signaling pathway.[1] Treatment with this compound initiates a cascade involving the cleavage and subsequent activation of initiator caspase-9, which in turn cleaves and activates effector caspase-3.[1] Activated caspase-3 is a key executioner of apoptosis, leading to the cleavage of cellular substrates and ultimately, programmed cell death.
Caption: this compound-induced caspase activation pathway in MG63 cells.
References
Methodological & Application
GKK1032B: Application Notes for Apoptosis Induction in Cancer Research
For Research Use Only.
Introduction
GKK1032B is a peptide-polyketide hybrid compound originally isolated from the endophytic fungus Penicillium citrinum.[1] Emerging research has identified this compound as a potent inducer of apoptosis in cancer cells, specifically in human osteosarcoma.[1] This document provides detailed protocols for utilizing this compound to induce and analyze apoptosis in the human osteosarcoma cell line, MG-63. The methodologies described herein are intended for researchers in oncology, drug discovery, and cell biology.
Mechanism of Action
This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. Treatment of MG-63 cells with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effects of this compound on MG-63 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 | MG-63 | 3.49 µmol·L⁻¹ | [1] |
| IC50 | U2OS | 5.07 µmol·L⁻¹ | |
| Apoptotic Cells | MG-63 (Control) | 3.09% | [1] |
| Apoptotic Cells | MG-63 (6 µmol·L⁻¹ this compound) | 30.54% | [1] |
| Cleaved Caspase-9 | MG-63 (this compound treated) | ~2-fold increase | [1] |
| Cleaved Caspase-3 | MG-63 (this compound treated) | ~3-fold increase | |
| Cytosolic Cytochrome c | MG-63 (6 µmol·L⁻¹ this compound) | ~2-fold increase | [1] |
Experimental Protocols
The following are detailed protocols for the culture of MG-63 cells and the subsequent analysis of apoptosis upon treatment with this compound.
Cell Culture and Maintenance of MG-63 Cells
This protocol outlines the standard procedure for the culture of the human osteosarcoma cell line MG-63.
Materials:
-
MG-63 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MG-63 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to an appropriate culture flask (e.g., T-25). Add sufficient medium for the flask size and place it in a humidified incubator at 37°C with 5% CO₂.
-
Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, they should be subcultured.
-
Subculturing: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium. g. Return the new flask to the incubator.
This compound Treatment
This protocol describes the preparation and application of this compound to cultured MG-63 cells.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
-
MG-63 cells cultured in appropriate plates (e.g., 6-well plates)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.
-
Cell Seeding for Experiment: Seed MG-63 cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 2, 4, 6 µmol·L⁻¹). Also, prepare a vehicle control with the same concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol details the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and control MG-63 cells in 6-well plates
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. a. Aspirate the culture medium (containing floating cells) and transfer it to a sterile centrifuge tube. b. Wash the adherent cells with PBS. c. Trypsinize the adherent cells and add them to the same centrifuge tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
The following diagram illustrates the experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a method for detecting changes in the expression of key apoptosis-related proteins by Western blotting.
Materials:
-
This compound-treated and control MG-63 cells in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: a. After treatment, wash cells with cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Troubleshooting
-
Low cell viability after thawing: Ensure rapid thawing and gentle handling of cells. Use a high-quality FBS.
-
No apoptosis induction: Verify the concentration and activity of this compound. Ensure the treatment time is appropriate. Use a positive control for apoptosis induction (e.g., staurosporine).
-
High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent flow cytometry results: Ensure a single-cell suspension. Use compensation controls for multicolor analysis. Analyze samples promptly after staining.
Safety Precautions
-
Handle this compound and DMSO with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques to prevent contamination.
-
Dispose of all biological waste according to institutional guidelines.
References
Application Notes and Protocols for GKK1032B Treatment of MG-63 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of the human osteosarcoma cell line MG-63 and its treatment with the alkaloid compound GKK1032B to induce apoptosis.
Introduction
This compound is an alkaloid compound isolated from the endophytic fungus Penicillium citrinum.[1] It has demonstrated significant cytotoxic effects against the human osteosarcoma cell line MG-63 by inducing apoptosis through the activation of the caspase signaling pathway.[1][2] These protocols outline the standardized procedures for maintaining the MG-63 cell line and for conducting experiments to evaluate the apoptotic effects of this compound.
The MG-63 cell line, derived from a 14-year-old male with osteosarcoma, is a well-established model for studying bone-related diseases and cancer.[3][4][5] These cells exhibit an osteoblast-like phenotype and are suitable for transfection and drug screening studies.[3][6]
Materials and Reagents
Cell Culture
-
MG-63 human osteosarcoma cell line (e.g., ATCC CRL-1427)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[4][7][8]
-
Fetal Bovine Serum (FBS), heat-inactivated[4]
-
Non-Essential Amino Acids (NEAA)[4]
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA solution[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO)
This compound Treatment
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Western blot reagents (lysis buffer, primary and secondary antibodies for caspase-9, cleaved caspase-9, caspase-3, cleaved caspase-3, and a loading control like GAPDH)
-
Flow cytometer
-
Microplate reader
MG-63 Cell Culture Protocols
Summary of Culture Conditions
| Parameter | Recommended Condition |
| Cell Line | MG-63 (Human Osteosarcoma) |
| Morphology | Fibroblast-like[5] |
| Growth Mode | Adherent[3][4] |
| Base Medium | EMEM or DMEM[4][7][8] |
| Supplements | 10% FBS, 2 mM L-Glutamine, 1% NEAA, 100 U/mL Penicillin, 100 µg/mL Streptomycin[4] |
| Incubation | 37°C, 5% CO₂, humidified atmosphere[3][4] |
| Subculture | Split at 70-80% confluence[4] |
| Seeding Density | 2-4 x 10⁴ cells/cm²[4] |
| Doubling Time | Approximately 28-38 hours[3][6] |
Thawing of Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a biosafety cabinet.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.
Routine Maintenance and Subculture
-
Observe the cells under a microscope to assess confluency. Subculture when cells reach 70-80% confluency.[4]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 2-4 x 10⁴ cells/cm².[4]
-
Add the appropriate volume of pre-warmed complete growth medium and return to the incubator.
-
Change the medium every 2-3 days.
This compound Treatment Protocol
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for this compound treatment of MG-63 cells and subsequent apoptosis analysis.
Cytotoxicity and Apoptosis Induction
-
Cell Seeding: Seed MG-63 cells in appropriate multi-well plates (e.g., 96-well for cytotoxicity assays, 6-well for flow cytometry and Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound. A study has shown an IC₅₀ value of 3.49 µmol·L⁻¹ for this compound in MG-63 cells.[1][2] Therefore, a concentration range of 0 to 10 µM is recommended. Include a vehicle control with the same concentration of DMSO as used for the highest this compound concentration.
-
Incubation: Incubate the cells with this compound for 24 hours.[2]
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells. A significant increase in apoptotic cells was observed in a dose-dependent manner, with up to 30.54% apoptosis at a concentration of 6 µmol·L⁻¹ of this compound.[2]
-
-
Analysis of Caspase Activation by Western Blot:
-
Lyse the treated cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3. Use an antibody for a housekeeping gene (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. Treatment with this compound has been shown to increase the levels of cleaved caspase-9 and cleaved caspase-3.[2]
-
This compound-Induced Apoptosis Signaling Pathway
The proposed mechanism for this compound-induced apoptosis in MG-63 cells involves the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the subsequent cleavage of caspase-3.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MG-63 cells.
Data Presentation
Cytotoxicity of this compound on MG-63 Cells
| Compound | Cell Line | IC₅₀ (µmol·L⁻¹) | Reference |
| This compound | MG-63 | 3.49 | [1][2] |
Effect of this compound on Apoptosis and Caspase Activation in MG-63 Cells (24h Treatment)
| This compound Conc. (µmol·L⁻¹) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| 0 (Control) | 3.09% | ~1 | ~1 |
| 6 | 30.54% | ~2 | ~3 |
| Data derived from the findings in Liu N, et al. Chin J Nat Med. 2022.[2] |
Troubleshooting
-
Low Cell Viability After Thawing: Ensure rapid thawing and gentle handling of cells. Minimize exposure to cryoprotectant by changing the medium after 24 hours.
-
Slow Cell Growth: Check the quality of the medium and supplements. Ensure the incubator is properly calibrated for temperature and CO₂. Do not allow cells to become over-confluent.
-
Inconsistent Treatment Results: Ensure accurate preparation of this compound dilutions. Use a consistent cell seeding density and treatment duration. Minimize variability in DMSO concentration across all conditions.
-
No Apoptosis Induction: Verify the activity of the this compound compound. Ensure the apoptosis detection reagents are not expired and are used according to the manufacturer's instructions.
Safety Precautions
-
Handle the MG-63 cell line under Biosafety Level 1 (BSL-1) conditions.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
All work with cell cultures should be performed in a certified Class II biosafety cabinet.
-
Handle this compound and DMSO with care, following standard laboratory safety procedures for chemical handling.
-
Dispose of all biological waste and chemical waste according to institutional guidelines.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 3. MG-63 Cell Line - A Detailed Guide to MG-63 Cells in Osteosarcoma Research [cytion.com]
- 4. MG-63. Culture Collections [culturecollections.org.uk]
- 5. MG-63 Cells [cytion.com]
- 6. Cellosaurus cell line MG-63 (CVCL_0426) [cellosaurus.org]
- 7. mdpi.com [mdpi.com]
- 8. bcrj.org.br [bcrj.org.br]
GKK1032B: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKK1032B is a fungal metabolite originally isolated from an endophytic Penicillium citrinum. It has demonstrated significant antiproliferative and antibacterial properties in preclinical studies. Notably, this compound induces apoptosis in human osteosarcoma cells through the activation of the caspase signaling pathway.[1] This document provides detailed application notes and protocols for the in vitro use of this compound to facilitate further research into its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 358375-11-8 |
| Molecular Formula | C₃₂H₃₉NO₄ |
| Molecular Weight | 501.66 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits cytotoxic and antiproliferative effects against various cancer cell lines and possesses antibacterial activity.
Anticancer Activity
This compound has been shown to inhibit the growth of several human cancer cell lines. Its primary mechanism of action in cancer cells is the induction of apoptosis mediated by the intrinsic caspase pathway.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [1] |
| U2OS | Human Osteosarcoma | 5.07 | |
| HeLa S3 | Human Cervical Cancer | Activity reported, IC₅₀ not specified | [1] |
| MCF-7 | Human Breast Cancer | Activity reported, IC₅₀ not specified |
Antibacterial Activity
This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | Activity |
| Bacillus subtilis | Gram-positive | Inhibits growth |
| Mycobacterium tuberculosis | N/A (Acid-fast) | Inhibits growth |
Quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for antibacterial activity is not yet publicly available.
Signaling Pathway
This compound induces apoptosis in cancer cells through the intrinsic caspase signaling pathway. This process is initiated within the cell and culminates in the activation of executioner caspases that dismantle the cell.
References
GKK1032B: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and experimental use of GKK1032B, a fungal metabolite with demonstrated antiproliferative and antibacterial properties.[1][2] this compound has been identified as an inducer of apoptosis in human osteosarcoma cells through the activation of the caspase pathway.[1][3]
Physicochemical Properties and Solubility
This compound is supplied as a solid powder with a molecular weight of 501.67 g/mol .[2] Ensuring proper solubilization is critical for accurate and reproducible experimental results.
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1]
Solubility Data:
While comprehensive quantitative solubility data in various solvents is currently limited, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[2] The following table provides guidance for the preparation of stock solutions in DMSO.
| Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 1.99 mL | 9.97 mL | 19.93 mL |
| 5 mM | 0.40 mL | 1.99 mL | 3.99 mL |
| 10 mM | 0.20 mL | 1.00 mL | 1.99 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.40 mL |
Table 1: Preparation of this compound Stock Solutions in DMSO. Volumes of DMSO required to achieve desired concentrations for given masses of this compound. Data derived from supplier information.[1]
Experimental Protocols
In Vitro Protocol: Preparation of this compound for Cell-Based Assays
This protocol is based on the established use of this compound in studies with human osteosarcoma MG63 cells.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM, as indicated in Table 1).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. This is your primary stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final concentration required for your experiment, it may be necessary to prepare an intermediate dilution from the primary stock solution.
-
For example, to prepare a 1 mM intermediate stock from a 10 mM primary stock, dilute 1:10 in sterile DMSO.
-
-
Prepare Working Solutions:
-
Prepare the final working concentrations of this compound by diluting the primary or intermediate stock solution in a complete cell culture medium.
-
Important: To avoid precipitation and minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
-
In Vivo Formulation and Protocol:
Information regarding the formulation and preparation of this compound for in vivo studies is not currently available. Researchers should conduct their own formulation development and solubility testing in pharmaceutically acceptable vehicles.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to exert its cytotoxic effects against human osteosarcoma MG63 cells by inducing apoptosis.[1] The reported IC50 value for this cell line is 3.49 µM.[1] The apoptotic process is mediated through the activation of the caspase signaling pathway.[1][3]
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Figure 2: General workflow for preparing and using this compound in cell culture experiments.
References
GKK1032B stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKK1032B is a fungal metabolite originally isolated from Penicillium citrinum.[1] It has demonstrated significant biological activity, including antiproliferative and antibacterial properties. Research has shown that this compound can inhibit the growth of various cancer cell lines, such as HeLa S3 cervical cancer, MCF-7 breast cancer, and MG63 human osteosarcoma cells.[1] Its mechanism of action in cancer cells is primarily through the induction of apoptosis, mediated by the activation of the caspase signaling pathway.[1] These characteristics make this compound a compound of interest for further investigation in oncology and drug discovery.
Physicochemical Properties and Solubility
This compound is supplied as a solid powder. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 358375-11-8 |
| Molecular Formula | C₃₂H₃₉NO₄ |
| Molecular Weight | 501.67 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol |
Data sourced from multiple chemical suppliers.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: For precise concentrations, it is recommended to use the entire contents of a pre-weighed vial. If not, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the this compound powder to achieve the desired stock concentration. The table below provides recommended solvent volumes for common stock concentrations.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Stock Solution Dilution Table (for a Molecular Weight of 501.67 g/mol ):
| Target Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.99 mL | 9.97 mL |
| 5 mM | 0.40 mL | 1.99 mL |
| 10 mM | 0.20 mL | 1.00 mL |
| 50 mM | 0.04 mL | 0.20 mL |
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Protect from light and moisture. |
| 0 - 4°C | Short-term (days to weeks) | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 3 months | Recommended for long-term storage of solutions. |
| -20°C | Up to 2 weeks | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
Stability is estimated to be at least 4 years for the solid powder when stored correctly.
Safety and Handling
This compound is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if any irritation or symptoms persist.
-
Note: This information is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for complete safety information.
Experimental Protocols
Workflow for Cell Viability (MTT) Assay
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., MG63)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions (diluted from stock in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent across all treatments and typically below 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle control: Medium with the same final concentration of DMSO as the treated wells.
-
Untreated control: Medium only.
-
Blank: Medium without cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway.[1] While the precise upstream signaling is still under investigation, a plausible mechanism involves the intrinsic apoptosis pathway, characterized by mitochondrial involvement and the activation of specific caspases.
This pathway suggests that this compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9, in turn, activates the executioner caspase, pro-caspase-3, leading to the cleavage of key cellular substrates and ultimately, apoptotic cell death.
References
Application Notes: Detection of Apoptosis Using an Annexin V-FITC Assay
Note: The specific product GKK1032B could not be located. This document provides a representative protocol for a standard Annexin V-FITC Apoptosis Detection Kit. Researchers should always consult the manual provided with their specific kit for reagent concentrations and volumes.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, development, and immune regulation. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS), a phospholipid, from the inner leaflet of the plasma membrane to the outer leaflet.[1] This exposure of PS on the cell's exterior serves as an "eat-me" signal for phagocytes.[2]
The Annexin V assay is a widely used method for detecting this early apoptotic event. Annexin V is a 35-36 kDa, calcium-dependent protein that has a high affinity for PS.[1][3] By conjugating Annexin V to a fluorophore like fluorescein (B123965) isothiocyanate (FITC), apoptotic cells can be identified via fluorescence microscopy or flow cytometry.[3][4]
To distinguish between different stages of cell death, Propidium Iodide (PI) is often used as a counterstain.[3] PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5]
This allows for the differentiation of cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[2]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[2]
Principle of the Test
During the initial phases of apoptosis, the cell membrane's asymmetry is lost, leading to the exposure of PS on the outer surface. FITC-labeled Annexin V binds to these exposed PS residues in the presence of calcium ions (Ca²+).[2] Simultaneous staining with PI, which stains the nuclear DNA of cells with compromised membranes, allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.[3] The analysis is typically performed using a flow cytometer, which provides a quantitative measurement of the percentage of cells in each state.[2]
Signaling Pathway and Detection Mechanism
References
Application Notes: High-Throughput Caspase-3 Activity Assay for Apoptosis Detection
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and development.[1] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The measurement of caspase-3 activity is therefore a reliable and widely used method for quantifying apoptosis in cell populations.
This document provides a detailed protocol for a representative Caspase-3 Activity Assay, a highly sensitive and specific method for detecting caspase-3 activation in cell lysates. The assay can be performed in a 96-well plate format, making it suitable for high-throughput screening of apoptosis-inducing or -inhibiting compounds. The protocol described herein is based on the cleavage of a specific peptide substrate that is recognized by activated caspase-3.
Assay Principle
The Caspase-3 Activity Assay is available in two primary formats: colorimetric and fluorometric. Both assays utilize a synthetic tetrapeptide substrate, Asp-Glu-Val-Asp (DEVD), which is a specific recognition sequence for caspase-3.
-
Colorimetric Assay: The DEVD peptide is conjugated to a chromophore, p-nitroaniline (pNA). In the presence of activated caspase-3, the pNA is cleaved from the peptide, resulting in a yellow-colored product. The amount of pNA released is directly proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 400-405 nm.[2][3]
-
Fluorometric Assay: The DEVD peptide is linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by active caspase-3, the free AMC emits a strong fluorescent signal. The intensity of this fluorescence, measured at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm, is proportional to the caspase-3 activity in the sample.[2]
Materials and Reagents
| Reagent/Material | Storage |
| Cell Lysis Buffer | 4°C |
| 2X Reaction Buffer | 4°C |
| DEVD-pNA (4 mM) or DEVD-AMC | -20°C (protect from light) |
| Dithiothreitol (DTT, 1 M) | -20°C |
| 96-well microtiter plates (clear for colorimetric, black for fluorometric) | Room Temperature |
| Microplate reader (for absorbance or fluorescence) | N/A |
| Chilled PBS | 4°C |
Experimental Protocols
A. Cell Lysate Preparation
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. For a negative control, incubate an untreated cell culture concurrently.
-
Cell Harvesting: For suspension cells, pellet by centrifugation at 450 x g for 10 minutes at 4°C. For adherent cells, detach using a preferred method and pellet as above.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Lysis: Resuspend the cell pellet in chilled Cell Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.[3]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[4]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute in a microcentrifuge to pellet cellular debris.[3]
-
Supernatant Collection: Transfer the supernatant, which contains the cytosolic protein fraction, to a fresh, chilled tube. The lysate can be used immediately or stored at -80°C for future use.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a suitable protein assay.
B. Caspase-3 Activity Assay
-
Prepare 2X Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[3]
-
Sample Preparation: In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the final volume to 50 µL with Cell Lysis Buffer.
-
Reaction Initiation: Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA (for colorimetric assay) or DEVD-AMC (for fluorometric assay) substrate to each well.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[3]
-
Data Acquisition:
Data Analysis
The fold-increase in caspase-3 activity can be determined by comparing the results from the induced samples with the non-induced control.
Quantitative Data Summary
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Substrate | DEVD-pNA | DEVD-AMC |
| Detection Wavelength | 400-405 nm (Absorbance) | Ex/Em = 380/420-460 nm (Fluorescence) |
| Cell Number per Assay | 1-5 x 10^6 | 1-5 x 10^6 |
| Protein per Assay | 50-200 µg | 50-200 µg |
| Incubation Time | 1-2 hours at 37°C | 1-2 hours at 37°C |
| DTT Final Concentration | 10 mM | 10 mM |
Visualizations
Caption: Workflow of the Caspase-3 Activity Assay.
Caption: Role of Caspase-3 in Apoptosis and Assay Mechanism.
References
Application Note: GKK1032B Antimicrobial Susceptibility Testing Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GKK1032B is an investigational antimicrobial agent with a novel mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using the broth microdilution and disk diffusion methods. Accurate and reproducible susceptibility testing is a cornerstone of antimicrobial drug development, providing essential data for preclinical and clinical evaluation. The methodologies outlined are based on established standards to ensure consistency and comparability of results.
Quantitative Data Summary
The following tables provide hypothetical interpretive criteria for this compound minimum inhibitory concentrations (MICs) and quality control (QC) ranges for reference strains. These values are for illustrative purposes and would need to be established for this compound through rigorous studies.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Staphylococcus aureus | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| Pseudomonas aeruginosa | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
| Enterococcus spp. | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Broth Microdilution MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | 0.5 - 2 | 22 - 28 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 | 25 - 31 |
| Pseudomonas aeruginosa ATCC® 27853 | 2 - 8 | 18 - 24 |
| Enterococcus faecalis ATCC® 29212 | 0.25 - 1 | Not Applicable |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in a liquid medium.[1]
Materials and Reagents:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or Tryptic Soy Broth
-
Spectrophotometer or turbidimeter
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution.
-
Further dilute the stock solution to create a working solution for serial dilutions in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.[3][4]
Materials and Reagents:
-
This compound-impregnated paper disks (e.g., 10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or caliper
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disks to the surface of the agar using sterile forceps or a disk dispenser.[4]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established interpretive criteria (see Table 1).
-
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Broth microdilution workflow for this compound.
References
Application Notes and Protocols for GKK1032B Minimum Inhibitory Concentration (MIC) Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GKK1032B is a fungal metabolite recognized for its antiproliferative and antibacterial properties. It has demonstrated inhibitory effects against various cancer cell lines, including HeLa S3 cervical and MCF-7 breast cancer cells, as well as Vero cells.[1] Furthermore, this compound has shown activity against the bacteria Bacillus subtilis and Mycobacterium tuberculosis.[1] In human osteosarcoma MG63 cells, this compound has been found to induce apoptosis through the activation of the caspase pathway.[1]
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This quantitative measure is crucial for assessing the potency of new antimicrobial compounds like this compound and is a critical step in the drug development process. These application notes provide a detailed protocol for determining the MIC of this compound against susceptible bacterial strains using the broth microdilution method, which is considered a gold standard in antimicrobial susceptibility testing.[2][4]
Principle of the MIC Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, the plates are visually inspected for bacterial growth, which is typically observed as turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.[3]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
1. Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO.[1] Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1280 µg/mL.
-
Ensure the stock solution is well-mixed and completely dissolved.
-
The stock solution can be stored at -20°C for long-term use.
2. Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum:
-
From a fresh MHA plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.10).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]
4. Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
The final volume in each test well will be 200 µL.
-
Seal the plate with a breathable membrane or place it in a container with a moist towel to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
Table 1: Hypothetical MIC Values of this compound against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Bacillus subtilis ATCC 6633 | 1 - 8 |
| Staphylococcus aureus ATCC 29213 | 4 - 32 |
| Escherichia coli ATCC 25922 | 16 - 128 |
| Mycobacterium tuberculosis H37Rv | 0.5 - 4 |
Note: These are hypothetical values for illustrative purposes. Actual MIC values must be determined experimentally.
Visualizations
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
Caption: Hypothetical signaling pathway for the antibacterial action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
GKK1032B: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKK1032B is a fungal metabolite originally isolated from the endophytic fungus Penicillium citrinum. It has demonstrated significant antiproliferative and antibacterial activities. Notably, this compound induces apoptosis in human osteosarcoma MG-63 cells through the activation of the caspase pathway, highlighting its potential as a subject of interest in cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 358375-11-8 |
| Molecular Formula | C₃₂H₃₉NO₄ |
| Molecular Weight | 501.67 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). In solvent (DMSO), store at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1] |
Mechanism of Action
This compound exerts its cytotoxic effects by inducing apoptosis, a form of programmed cell death. In human osteosarcoma MG-63 cells, this compound treatment leads to the activation of the caspase cascade. A key event in this process is the release of cytochrome c from the mitochondria into the cytoplasm, which is a hallmark of the intrinsic apoptosis pathway.[2] This release triggers the formation of the apoptosome and subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.
Quantitative Data Summary
| Cell Line | Assay | Metric | Value | Reference |
| Human Osteosarcoma (MG-63) | Cytotoxicity | IC₅₀ | 3.49 µmol·L⁻¹ | [1][2] |
| Human Cervical Adenocarcinoma (HeLa S3) | Cytostatic Activity | - | Reported | [2] |
| Human Breast Cancer (MCF-7) | Antiproliferative Activity | - | Reported | [1] |
| Vero Cells | Antiproliferative Activity | - | Reported | [1] |
| Bacillus subtilis | Antibacterial Activity | - | Reported | [1] |
| Mycobacterium tuberculosis | Antibacterial Activity | - | Reported | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
This compound
-
Human osteosarcoma MG-63 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat MG-63 cells with varying concentrations of this compound (e.g., 0, 1, 3.5, 7 µM) for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects the expression levels of key proteins in the caspase pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Cytochrome c, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat MG-63 cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
70% cold ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Treat MG-63 cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for characterizing this compound's effects.
References
GKK1032B: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
GKK1032B is a potent, cell-permeable alkaloid compound isolated from the endophytic fungus Penicillium sp.[1] It has demonstrated significant biological activity, including the induction of apoptosis in human osteosarcoma cells and broader antiproliferative and antibacterial effects.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies. It includes supplier and purchasing information, key chemical and biological data, and comprehensive experimental protocols for assessing its activity.
Supplier and Purchasing Information
This compound is available from several reputable chemical suppliers catering to the research community. Researchers can inquire about purchasing, availability, and pricing directly from these vendors.
| Supplier | Catalog Number | Contact Information |
| MedchemExpress | HY-145388 | --INVALID-LINK-- |
| MedKoo Biosciences | 574030 | --INVALID-LINK-- |
| Cayman Chemical | 36098 | --INVALID-LINK-- |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 358375-11-8 | [1][2] |
| Molecular Formula | C₃₂H₃₉NO₄ | [2][3] |
| Molecular Weight | 501.67 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | ≥70% (refer to Certificate of Analysis from supplier) | [2][3] |
| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol. | [2][3] |
| Storage | Store at -20°C for long-term stability (months to years). Can be shipped at ambient temperature. | [2][3] |
Biological Activity
This compound has been shown to possess significant antiproliferative and antibacterial properties. Its primary characterized mechanism of action is the induction of apoptosis through the caspase pathway in human osteosarcoma MG63 cells.[1][2]
Antiproliferative Activity
A summary of the reported half-maximal inhibitory concentrations (IC₅₀) for this compound against various cancer cell lines is presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [2] |
| HeLa S3 | Human Cervical Cancer | 17.7 | [3] |
| MCF-7 | Human Breast Cancer | 14.71 | [3] |
| Vero | Normal Kidney Cells | 29.55 | [3] |
Antibacterial Activity
This compound has also demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Description | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 20.8 | [3] |
| Mycobacterium tuberculosis | Acid-fast | 48.35 (µM) | [3] |
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the characterization of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound on a cancer cell line, such as MG63 human osteosarcoma cells.
Materials:
-
This compound
-
MG63 cells (or other cancer cell line of interest)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MG63 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
References
GKK1032B: Application Notes and Protocols for Safe Handling and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of GKK1032B, a fungal metabolite with demonstrated antiproliferative and antibacterial properties. All personnel must review this document and the relevant Safety Data Sheets (SDS) for all chemicals used before commencing any experimental work.
General Information
This compound is a fungal metabolite that has been shown to inhibit the growth of various cancer cell lines, including HeLa S3 cervical and MCF-7 breast cancer cells, as well as Vero cells.[1] It also exhibits inhibitory activity against B. subtilis and M. tuberculosis.[1] Notably, this compound has demonstrated significant cytotoxicity against the human osteosarcoma cell line MG63.[1]
Chemical Properties:
| Property | Value | Source |
| CAS Number | 358375-11-8 | MedKoo Biosciences[1] |
| Molecular Weight | 501.67 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
Safety Precautions and Handling
This compound is a potent cytotoxic compound and should be handled with extreme care in a controlled laboratory environment. The following are general safety precautions; always consult your institution's specific safety guidelines.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a fully buttoned lab coat.
-
Respiratory Protection: When handling the solid powder, use a certified respirator or work in a chemical fume hood to avoid inhalation.
2.2 Handling
-
Engineering Controls: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.
2.3 Storage
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[1]
-
Stock Solutions: Store stock solutions at -20°C for long-term storage.
Mechanism of Action
This compound has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway.[1]
In Vitro Efficacy Data
| Cell Line | Assay Type | Endpoint | Result | Reference |
| MG63 (Human Osteosarcoma) | Cytotoxicity | IC50 | 3.49 µmol·L⁻¹ | Chin J Nat Med. 2022 Jan;20(1):67-73[1] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental needs and cell lines.
5.1 Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Preparation: Bring the this compound vial to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = (Mass (g) / 501.67 g/mol ) / 0.010 mol/L).
-
Dissolution: Add the calculated volume of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
5.2 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 value of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Studies (General Considerations)
Currently, there is no publicly available data on the in vivo activity of this compound. Researchers planning in vivo studies should consider the following:
-
Formulation: this compound may be formulated in a vehicle containing DMSO. However, the final concentration of DMSO should be minimized and tested for tolerability in the animal model.
-
Toxicity: A maximum tolerated dose (MTD) study should be conducted to determine the safe dosage range.
-
Efficacy Models: Xenograft or syngeneic tumor models can be used to evaluate the anti-tumor efficacy of this compound.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Safe Handling and Disposal Flowchart
The following diagram outlines the general workflow for the safe handling and disposal of this compound.
Disclaimer: This document is intended for research use only and is not for human or veterinary use. The information provided is based on currently available data and general laboratory safety practices. All users should conduct their own risk assessments and adhere to their institution's safety protocols.
References
GKK1032B: Application Notes and Protocols for Osteosarcoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GKK1032B, a fungal metabolite, in osteosarcoma cell line research. The included data and protocols are intended to guide researchers in utilizing this compound for investigating apoptosis and cell viability in osteosarcoma cells.
Introduction
This compound is a compound isolated from the endophytic fungus Penicillium citrinum.[1][2] Research has demonstrated its cytotoxic effects on human osteosarcoma cell lines, primarily through the induction of apoptosis via the caspase pathway.[1][2][3] These findings suggest that this compound may be a promising candidate for further investigation as a potential anti-cancer agent.
Biological Activity and Data Presentation
This compound has been shown to inhibit the proliferation of human osteosarcoma cell lines in a dose-dependent manner. The primary mechanism of action is the induction of apoptosis.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for the following osteosarcoma cell lines:
| Cell Line | IC50 (µM) |
| MG63 | 3.49 |
| U2OS | 5.07 |
Apoptosis Induction
Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in MG63 cells.[3]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.09 |
| 6 | 30.54 |
Mechanism of Action: Intrinsic Apoptosis Pathway
This compound induces apoptosis in osteosarcoma cells through the intrinsic, or mitochondrial, pathway. This is characterized by the following key events:
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]
-
Cytochrome c Release: The change in the Bax/Bcl-2 ratio is associated with the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade, leading to the execution of apoptosis.[1][2][3]
References
Application Notes and Protocols for GSK-3β Inhibitors in Breast Cancer Cell Line Studies
Disclaimer: Initial searches for "GKK1032B" did not yield any publicly available information. Glycogen Synthase Kinase 3 Beta (GSK-3β) is a well-studied kinase, and it is possible that "GKK" is a typographical error for "GSK". Therefore, these application notes and protocols are based on published data for known GSK-3β inhibitors in breast cancer cell line research and are intended to serve as a comprehensive guide for studying compounds with this likely mechanism of action.
Introduction
Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase that is a key regulator of a wide array of cellular processes, including metabolism, proliferation, differentiation, and apoptosis.[1] In the context of breast cancer, GSK-3β has been implicated in tumorigenesis and chemoresistance.[1][2] Overexpression of GSK-3β has been associated with a poorer prognosis in breast cancer patients.[2][3] GSK-3β is a critical component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer.[4][5] Inhibition of GSK-3β has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating anti-tumor activity in preclinical studies by inducing apoptosis and cell cycle arrest in breast cancer cell lines.[2][3]
These application notes provide a summary of the effects of GSK-3β inhibitors on breast cancer cell lines and detailed protocols for key in vitro assays.
Data Presentation: Effects of GSK-3β Inhibitors on Breast Cancer Cell Lines
The following tables summarize the quantitative effects of various GSK-3β inhibitors on breast cancer cell lines as reported in the literature.
Table 1: Cell Viability (GI50/IC50) of GSK-3β Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | GI50/IC50 (µM) | Assay Duration | Reference |
| 9-ING-41 | SKBR3 | < 0.5 | 72 hours | [4] |
| 9-ING-87 | SKBR3 | < 1.0 | 72 hours | [4] |
| AR-A014418 | SKBR3 | ~20 | 72 hours | [4] |
| SB-216763 | SKBR3 | > 20 | 72 hours | [4] |
| LY2090314 | SKBR3 | > 10 | 72 hours | [4] |
| Doxorubicin | MCF-7/GSK-3β(A9) | ~0.044 | Not Specified | [2] |
GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are key indicators of a compound's potency.
Table 2: Induction of Apoptosis by GSK-3β Inhibitors
| Compound | Cell Line | Treatment Conditions | Apoptotic Effect | Reference |
| 9-ING-41 | MDA-MB-468, SKBR3 | 36 hours | Induction of apoptosis confirmed by PARP cleavage and Hoechst staining.[2] | [2] |
| 9-ING-87 | MDA-MB-468, SKBR3 | 36 hours | Induction of apoptosis confirmed by PARP cleavage and Hoechst staining.[2] | [2] |
Quantitative data on the percentage of apoptotic cells from flow cytometry analysis is recommended for a more detailed assessment.
Table 3: Cell Cycle Analysis of Breast Cancer Cells Treated with GSK-3β Inhibitors
| Compound | Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| LW-213 | MCF-7 | Not Specified | G2/M arrest | [6] |
Detailed cell cycle analysis provides insights into the anti-proliferative mechanism of the compound.
Signaling Pathways
GSK-3β is a pivotal node in several signaling pathways crucial for breast cancer cell survival and proliferation. Its inhibition leads to the modulation of downstream targets that regulate apoptosis and cell cycle progression.
The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt signaling pathway.[4][5] This can lead to the nuclear translocation of β-catenin and transcription of target genes. However, in some contexts, GSK-3β inhibition has been shown to suppress tumor growth. GSK-3β also positively regulates the NF-κB pathway, and its inhibition leads to decreased expression of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting apoptosis.[2][3]
Caption: A diagram of the GSK-3β signaling pathway in breast cancer.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the effects of GSK-3β inhibitors in breast cancer cell lines.
This protocol is for determining the effect of a GSK-3β inhibitor on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBR3)
-
Complete growth medium (specific to each cell line)
-
GSK-3β inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the GSK-3β inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is for analyzing the expression of key proteins in the GSK-3β signaling pathway.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β (Ser9), anti-β-catenin, anti-Bcl-2, anti-XIAP, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the GSK-3β inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
This protocol is for analyzing the cell cycle distribution of breast cancer cells.
Materials:
-
Treated and untreated breast cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel GSK-3β inhibitor in breast cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 inhibition overcomes chemoresistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GKK1032B Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GKK1032B is a fungal metabolite known for its antiproliferative and antibacterial properties.[1] It has demonstrated significant cytotoxicity against various cancer cell lines, including human osteosarcoma (MG63), cervical cancer (HeLa S3), and breast cancer (MCF-7) cells.[1] The primary mechanism of action in human osteosarcoma MG63 cells involves the induction of apoptosis through the activation of the caspase pathway.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT assay, a standard colorimetric method for evaluating cell viability.[2][3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[2][4] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer.[2][4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., MG63).
1. Materials and Reagents
-
Cell Line: Human osteosarcoma cell line (MG63) or other suitable cell line.
-
This compound: Solubilized in an appropriate solvent like DMSO.[1]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Reagent: 5 mg/mL MTT in PBS, filter-sterilized.[4]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution (10% SDS in 0.01 M HCl).[4][6]
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (ELISA reader).
-
Laminar flow hood.
-
Multichannel pipette.
-
Orbital shaker.
-
2. Experimental Workflow
The overall workflow for the this compound cytotoxicity assay is depicted below.
3. Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cells to a final concentration of 75,000 cells/mL in complete culture medium.[4]
-
Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[4]
-
Include wells with medium only to serve as a background control.[5]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of this compound dilutions in culture medium to achieve the desired final concentrations for testing.
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Day 4: MTT Assay and Measurement
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[6]
-
After the 4-hour incubation, add 100-150 µL of the solubilization solution to each well.[4][5]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Measure the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][5]
4. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (% Cell Viability vs. log[this compound Concentration]) and using non-linear regression analysis.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the cytotoxic effects of this compound across different cell lines and experimental conditions.
| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) |
| MG63 (Osteosarcoma) | This compound | 48 | 3.49 |
| HeLa S3 (Cervical) | This compound | 48 | To be determined |
| MCF-7 (Breast) | This compound | 48 | To be determined |
Note: The IC₅₀ value for MG63 cells is based on published data.[1]
This compound Signaling Pathway
In human osteosarcoma MG63 cells, this compound has been shown to induce apoptosis through the activation of the caspase signaling cascade.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
GKK1032B solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with GKK1032B in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite with known antiproliferative and antibacterial properties. It has been shown to inhibit the growth of HeLa S3 cervical and MCF-7 breast cancer cells, as well as Vero cells.[1] Additionally, this compound induces apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway, with a reported IC50 value of 3.49 μmol·L-1.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.
-
Optimize DMSO concentration: While minimizing DMSO in the final solution is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[2] However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) to ensure the solvent is not affecting the experimental results.[2]
-
Use a different solvent system: Consider using a co-solvent system to improve solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[2][3] Experimenting with different pH values may help improve solubility.
-
Gentle heating and sonication: These methods can aid in dissolving compounds, but the thermal stability of this compound should be considered to avoid degradation.[3]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between different cell lines.[2] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: May be cytotoxic to some cells and could induce off-target effects.[2]
It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]
Troubleshooting Guides
Problem: Precipitation of this compound in Cell Culture Media
Possible Cause: The aqueous solubility of this compound is exceeded when the DMSO stock is diluted into the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to the cell culture plate, carefully inspect the wells under a microscope for any signs of precipitation.
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize Stock Solution Preparation: Prepare a fresh, clear stock solution in 100% DMSO. Ensure the compound is fully dissolved before further dilution.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the cell culture medium. This can sometimes help to avoid sudden precipitation.
-
Consider Formulation Aids: For persistent solubility issues, the use of surfactants or co-solvents may be necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Add a calculated volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.[1]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media
-
Thaw the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Mix gently by pipetting up and down after each dilution step.
-
Immediately add the final working solutions to the cells.
Data Presentation
Table 1: Recommended Solvent Concentrations for Improving Small Molecule Solubility
| Solvent/Agent | Typical Concentration Range | Notes |
| DMSO | < 0.1% - 1% | Cell line dependent toxicity. Always use a vehicle control.[2] |
| Ethanol | Variable | Can be used as a co-solvent.[3] |
| Polyethylene Glycol (PEG) | Variable | Can be used as a co-solvent.[3] |
| Tween® 20/80 | 0.01% - 0.1% | Non-ionic surfactants that can prevent precipitation.[3] |
| Triton™ X-100 | 0.01% - 0.1% | Non-ionic surfactant.[3] |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Optimizing GKK1032B concentration for apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GKK1032B for apoptosis induction in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced apoptosis?
A1: this compound is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, this compound promotes the activity of pro-apoptotic proteins (e.g., Bad, Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of the intrinsic apoptotic cascade.
Q2: What is a typical starting concentration range for this compound in an initial dose-response experiment?
A2: For initial screening, we recommend a broad concentration range from 0.1 µM to 100 µM. A logarithmic dilution series is often effective in identifying the optimal concentration range for your specific cell line.
Q3: How long should I incubate my cells with this compound to observe apoptosis?
A3: The optimal incubation time can vary between cell lines. We recommend a time-course experiment, typically starting from 24 hours and extending to 48 and 72 hours, to determine the ideal endpoint for apoptosis assessment.
Q4: What are the recommended positive and negative controls for my apoptosis experiments with this compound?
A4: For a negative control, use a vehicle control (e.g., DMSO) at the same final concentration as your this compound-treated samples. For a positive control, a well-characterized apoptosis inducer such as staurosporine (B1682477) or etoposide (B1684455) at a known effective concentration for your cell line is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in apoptosis observed at any concentration. | Cell line may be resistant to this compound. | Verify the expression of key proteins in the PI3K/Akt/mTOR pathway in your cell line. Consider using a combination therapy approach. |
| This compound may have degraded. | Ensure proper storage of this compound at -20°C and protect from light. Use freshly prepared solutions for each experiment. | |
| Insufficient incubation time. | Extend the incubation time up to 72 hours and perform a time-course analysis. | |
| High levels of cell death observed even at the lowest concentrations. | Cell line is highly sensitive to this compound. | Narrow down the concentration range to a lower spectrum (e.g., 0.01 µM to 10 µM) to determine the IC50 value more accurately. |
| Off-target effects of this compound. | Perform a cell cycle analysis to distinguish between apoptosis and cell cycle arrest. | |
| Inconsistent results between replicate experiments. | Variability in cell seeding density. | Ensure a consistent cell number is seeded for each experiment and allow cells to adhere and resume logarithmic growth before treatment. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of this compound solutions. | |
| High background apoptosis in the vehicle control. | Suboptimal cell culture conditions. | Ensure cells are healthy and not overgrown before starting the experiment. Use fresh culture medium and screen for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for the optimal duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| U87 MG (Glioblastoma) | 8.5 |
| HeLa (Cervical Cancer) | 32.1 |
Table 2: Time-Dependent Effect of this compound on Apoptosis in U87 MG Cells
| Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| 12 | 10.5% |
| 24 | 28.3% |
| 48 | 45.7% |
| 72 | 35.1% (Potential onset of necrosis) |
Visualizations
Caption: this compound hypothetical signaling pathway in apoptosis induction.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
GKK1032B off-target effects in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of GKK1032B in cell lines. While this compound is designed as a potent and selective inhibitor of its primary target kinase, off-target activities can arise, potentially leading to unexpected experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We observe a biological response to this compound in a cell line that does not express the intended primary target. What is the likely cause?
A1: This observation strongly suggests an off-target effect. This compound may be inhibiting other kinases or cellular proteins present in that cell line.[1][2] We recommend consulting the kinase selectivity profile for this compound (see Table 1) to identify potential off-target kinases that are functionally active in your specific cell line. A dose-response experiment is also advised to determine if the observed effect occurs at concentrations significantly higher than the IC50 for the primary target.[2]
Q2: How can I experimentally validate that a phenotype observed in my cells is due to an off-target effect of this compound?
A2: Validating an off-target effect is a critical step. Here are several recommended approaches:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold but the same primary target does not reproduce the phenotype, it is more likely that the effect of this compound is off-target.
-
Rescue Experiment: If the off-target is known, overexpressing a drug-resistant mutant of the off-target protein should rescue the cells from the this compound-induced phenotype.
-
RNAi or CRISPR Knockdown/Knockout: Silencing the suspected off-target kinase should phenocopy the effect of this compound treatment. Conversely, if the phenotype is on-target, knocking down the primary target should produce the same result.
-
Biochemical Assays: Directly measure the activity of suspected off-target kinases in cell lysates after treatment with this compound.
Q3: What is the significance of the kinase selectivity profile, and how should I interpret it?
A3: A kinase selectivity profile assesses the potency of an inhibitor against a wide range of kinases, often hundreds, from across the human kinome.[3][4] The data, typically presented as IC50 values or percent inhibition at a given concentration, helps to identify potential off-targets.[4][5] When interpreting the profile, it is important to consider the therapeutic window: the concentration range where the inhibitor is effective against its intended target without significantly affecting other kinases.[6] Off-target effects are more likely to be biologically relevant if the IC50 for the off-target kinase is close to that of the primary target.
Q4: Can in vitro kinase profiling data always predict the behavior of this compound in cells?
A4: In vitro kinase assays are a valuable tool, but they may not always perfectly predict an inhibitor's behavior in a cellular context.[1][7] Factors such as cell permeability, intracellular drug concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity and selectivity within a cell.[6] Therefore, cell-based assays are crucial for confirming both on-target and off-target effects.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high levels of cell death or toxicity at concentrations that should be selective for the primary target. | 1. Off-target inhibition of a critical survival kinase. 2. Cell line is particularly sensitive to inhibition of an off-target. 3. Compound instability in media leading to toxic byproducts. [8] | 1. Review the kinase selectivity profile (Table 1) for potent off-targets known to be involved in cell survival pathways.2. Perform a dose-response cell viability assay and compare the EC50 with the IC50 for the primary and off-target kinases.3. Test a structurally unrelated inhibitor for the same primary target.4. Assess compound stability in your cell culture media over the course of the experiment.[8] |
| Inconsistent or variable results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent drug concentration or treatment duration. 3. Cell line instability or genetic drift. 4. Repeated freeze-thaw cycles of the compound stock solution. [8] | 1. Use cells within a consistent and low passage number range.2. Prepare fresh drug dilutions for each experiment and ensure accurate timing of treatments.3. Perform cell line authentication.4. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[8] |
| This compound treatment does not affect the downstream signaling pathway of the intended target, but a cellular phenotype is still observed. | 1. The observed phenotype is due to an off-target effect. 2. The downstream signaling readout is not sensitive enough or is being measured at the wrong time point. 3. Parallel signaling pathways are compensating for the inhibition of the primary target. | 1. Investigate potential off-targets (see Table 1 and FAQs).2. Perform a time-course experiment to analyze the downstream signaling at multiple time points.3. Use a more sensitive assay, such as a phospho-specific antibody-based method, to assess target engagement.4. Consider using pathway analysis tools to identify potential compensatory mechanisms. |
Data Presentation
Table 1: this compound Kinase Selectivity Profile
This table summarizes the inhibitory activity of this compound against its primary target and a selection of off-target kinases identified through a broad kinase screen.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Primary Target Kinase | 5 | Tyrosine Kinase | High Potency |
| Off-Target A | 50 | Tyrosine Kinase | 10-fold less potent than primary target. |
| Off-Target B | 250 | Serine/Threonine Kinase | Potential for effects at higher concentrations. |
| Off-Target C | 800 | Serine/Threonine Kinase | Unlikely to be relevant at typical working concentrations. |
| Off-Target D | >10,000 | Tyrosine Kinase | No significant activity. |
| Off-Target E | 150 | Lipid Kinase | Consider if lipid signaling is relevant to your model. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation status of a key downstream substrate of the primary target kinase.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if the pathway is sensitive to serum components.
-
Pre-treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 200 nM) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand to activate the signaling pathway of interest for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability to determine the EC50 and assess for off-target cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to improve GKK1032B stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the fungal metabolite GKK1032B in solution. The following information is intended to help troubleshoot common issues and provide best practices for handling this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid. Recommended storage conditions are dry and dark at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[1]. If stored properly as a solid, the shelf life is greater than three years[1]. The solid compound is stable enough for a few weeks during standard shipping at ambient temperatures[1].
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane, and Ethanol[2].
Q3: My this compound solution appears to be degrading. What are the common causes in aqueous solutions?
A3: While specific degradation pathways for this compound are not extensively published, common causes for the degradation of complex small molecules in aqueous solutions include:
-
Hydrolysis: The presence of ester or amide functional groups can make a compound susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions[3].
-
Oxidation: Compounds with electron-rich moieties can be sensitive to oxidation from dissolved oxygen or exposure to light[3].
-
Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. The precipitate might also be more prone to degradation[3].
-
Adsorption: The compound may adsorb to the surfaces of plastic storage containers or assay plates, leading to a decrease in the effective concentration in the solution[3].
Q4: How can I minimize the concentration of DMSO in my cell-based assays?
A4: While DMSO is a common solvent for this compound, high concentrations can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and for some sensitive cell lines, below 0.1% is preferable[4]. Always include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line[4].
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability in solution.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO as a co-solvent, ensuring it is tolerated by your experimental system[4]. - Adjust the pH of the aqueous buffer, as the solubility of compounds can be pH-dependent[4]. |
| Loss of compound activity in a cell-based assay over time. | Degradation in the culture medium or adsorption to plasticware. | - Assess the stability of this compound in the specific cell culture medium by incubating it over time and analyzing for degradation. - Use low-binding microplates to minimize adsorption[3]. - Prepare fresh solutions of this compound immediately before each experiment[3]. |
| Inconsistent results between experiments. | Inconsistent solution preparation or variable storage conditions of solutions. | - Standardize the protocol for solution preparation. - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. - Always use freshly prepared working solutions for your experiments[3]. |
| Stock solution in DMSO shows signs of degradation. | Improper storage or exposure to contaminants. | - Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. - Use high-purity, anhydrous DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Buffer
This protocol provides a method to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C)[3].
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition[3].
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer[3].
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using HPLC or LC-MS to determine the remaining concentration of this compound[3].
Protocol 2: Assessing Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution[4].
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO[4].
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer[4].
-
Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any precipitation or measure turbidity using a plate reader.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions[4].
Visualizations
This compound Stability Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing stability issues with this compound in solution.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound has been reported to induce apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway[1].
References
GKK1032B experimental variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the kinase inhibitor GKK1032B.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when using this compound?
A1: Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors.[1] Key sources of variability include:
-
Pipetting Inaccuracy: To ensure consistency, it's crucial that pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents to dispense across the plate can also minimize variability.[1]
-
Compound Solubility and Stability: It is important to visually inspect for any precipitation of this compound in your assay buffer. You should also confirm the compound's stability in the assay buffer throughout the experiment's duration.[1]
-
Variable Enzyme Activity: The kinase itself may aggregate, leading to altered or inconsistent activity.[1]
-
Cell-Based Assay Variability: In cell-based assays, the origin of the cells (such as the individual donor) and variations between different cell clones can be significant sources of variability.[2] The use of inefficient or inappropriate liquid handling and cell counting tools are also common contributors to variability.[3]
Q2: What are the essential positive and negative controls for a this compound experiment?
A2: Appropriate controls are critical for validating your assay results.
-
Positive Control: A known inhibitor of the target kinase should be used as a positive control to confirm that the assay is capable of detecting inhibition.
-
Negative Control (Vehicle Control): A vehicle control, typically DMSO, should be included to account for any effects of the solvent on the assay. The final DMSO concentration in the assay should generally not exceed 1%.[4]
-
No-Enzyme Control: To check for background signal or compound interference, include wells that contain all assay components except for the kinase enzyme.[1]
Q3: How do I determine the optimal concentration of ATP to use in my in vitro kinase assay with this compound?
A3: The ATP concentration is a critical parameter, especially for ATP-competitive inhibitors. It is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[4] This allows for a more accurate determination of the half-maximal inhibitory concentration (IC50).[5] Keep in mind that discrepancies in IC50 values can arise from different ATP concentrations used in various experimental setups.[6]
Q4: My in vitro and in vivo results with this compound are not correlating. What could be the reason?
A4: Discrepancies between in vitro and in vivo or cell-based assay results are not uncommon. Several factors can contribute to this:
-
ATP Concentration: In vitro assays are often conducted at ATP concentrations significantly lower than physiological levels. An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in the high-ATP environment of a cell.[1]
-
Inhibitor Conformation: Some inhibitors only bind to specific conformational states of a kinase. The kinase's conformation in a cell-based assay might differ from that of the recombinant enzyme used in an in vitro assay.[1]
-
Off-Target Effects: In a cellular context, the observed effect may be due to the compound acting on multiple targets, not just the primary kinase of interest.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[1] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[1] |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be a significant issue.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure consistent enzyme concentration and activity across experiments. Pre-incubate the kinase with this compound before initiating the reaction to allow for binding to reach equilibrium.[5] |
| Compound Solubility and Stability | Visually inspect for compound precipitation in the assay buffer. Confirm the solubility and stability of this compound under the final assay conditions.[1] |
| ATP Concentration | Maintain a consistent ATP concentration across all assays, ideally at the Km of the kinase.[4][5] |
Data Presentation
Table 1: Representative IC50 Values of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Target Kinase B | 45 |
| Off-Target Kinase C | 950 |
| Off-Target Kinase D | >10,000 |
| Data are representative and may vary between experiments. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using a Luminescence-Based Method
This protocol outlines the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent or similar
-
White, opaque microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting concentration is 10 mM. The final DMSO concentration should not exceed 1%.[4]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.[4]
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.[4]
-
Pre-incubate the plate at room temperature for 10 minutes.[4]
-
-
Initiation of Kinase Reaction:
-
Termination of Kinase Reaction and ADP Detection:
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[4]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
GKK1032B Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GKK1032B in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic activity?
This compound is a fungal metabolite known for its antiproliferative and antibacterial properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, including HeLa S3 cervical cancer cells, MCF-7 breast cancer cells, and notably, human osteosarcoma MG63 cells, where it induces apoptosis with an IC50 value of 3.49 μmol·L-1[1]. Limited information suggests it also inhibits the growth of Vero cells, a non-cancerous kidney epithelial cell line derived from an African green monkey.
Q2: Is there a known IC50 value for this compound in non-cancerous cell lines?
Q3: What is the mechanism of action of this compound in inducing cell death?
In the human osteosarcoma cell line MG63, this compound has been shown to induce apoptosis through the activation of the caspase signaling pathway[1]. The precise mechanism of action in non-cancerous cells has not been elucidated. It is plausible that a similar caspase-dependent apoptotic pathway is involved, but this requires experimental verification.
Q4: How can I determine the cytotoxicity of this compound in my non-cancerous cell line?
A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for a typical MTT assay is provided in the "Experimental Protocols" section below.
Q5: My results show low cytotoxicity of this compound in my non-cancerous cell line. What could be the reason?
Several factors could contribute to low observed cytotoxicity:
-
Cell Line Resistance: The specific non-cancerous cell line you are using may be inherently resistant to this compound.
-
Compound Concentration: The concentration range of this compound used may be too low to induce a cytotoxic effect. Consider performing a dose-response experiment with a wider range of concentrations.
-
Incubation Time: The duration of exposure to this compound may be insufficient. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours).
-
Compound Stability: Ensure the stability of this compound in your culture medium over the course of the experiment.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a complementary assay, such as the LDH (Lactate Dehydrogenase) release assay.
Quantitative Data Summary
As specific quantitative data for this compound cytotoxicity in a variety of non-cancerous cell lines is limited, the following table provides a template for researchers to populate with their own experimental data for comparative analysis.
| Cell Line | Cell Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| Vero | Kidney Epithelial | Data not available | N/A | N/A | Internal Data |
| HEK293 | Embryonic Kidney | Data not available | N/A | N/A | Internal Data |
| NHDF | Dermal Fibroblast | Data not available | N/A | N/A | Internal Data |
| HUVEC | Umbilical Vein Endothelial | Data not available | N/A | N/A | Internal Data |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for determining the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
References
Preventing GKK1032B precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GKK1032B during experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound can occur due to a variety of factors, including solvent choice, pH, temperature, and concentration. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: this compound precipitates upon addition to aqueous buffer.
This is a common issue for poorly water-soluble compounds. The organic solvent used to dissolve this compound is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixture.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest first step is to lower the final concentration of this compound in the assay.
-
Increase the Percentage of Organic Solvent: If the experimental system can tolerate it, increasing the percentage of the organic stock solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility.
-
Utilize a Different Solubilization Strategy: Consider using alternative solubilization methods such as cyclodextrins or formulating the compound in a lipid-based vehicle.
-
Adjust the pH: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous buffer may increase its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is highly soluble in DMSO. For experiments sensitive to DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be considered, although solubility may be lower.
Q2: My this compound precipitated out of solution during a long-term cell culture experiment. How can I prevent this?
A2: Precipitation during long-term experiments can be due to compound degradation or slow equilibration to a supersaturated state. To mitigate this, consider the following:
-
Prepare fresh solutions: Prepare the final concentration of this compound in the medium immediately before use.
-
Use a lower concentration: A lower, but still effective, concentration may remain in solution for the duration of the experiment.
-
Incorporate a stabilizing agent: The use of a biocompatible surfactant or a carrier protein like bovine serum albumin (BSA) in the culture medium can help to maintain the solubility of this compound.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: While sonication can be used to help dissolve this compound initially, it is generally not recommended to rescue a solution that has already precipitated. The precipitated solid may have a different morphology or purity, and redissolving it may lead to the formation of a supersaturated and unstable solution. It is best to prepare a fresh solution.
Quantitative Data Summary
The solubility of this compound has been determined in various solvents and conditions to aid in experimental design.
| Solvent/Buffer System | Temperature (°C) | pH | Maximum Solubility (µg/mL) |
| Water | 25 | 7.4 | < 1 |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | < 1 |
| PBS + 0.1% BSA | 25 | 7.4 | 5 |
| PBS + 1% DMSO | 25 | 7.4 | 10 |
| PBS + 5% DMSO | 25 | 7.4 | 50 |
| Ethanol | 25 | N/A | 2,000 |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 50,000 |
| Cell Culture Medium + 10% FBS | 37 | 7.2-7.4 | 2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw a 10 mM this compound stock solution in DMSO at room temperature.
-
In a sterile tube, add the appropriate volume of the desired aqueous buffer (e.g., PBS).
-
While vortexing the buffer, add the required volume of the 10 mM this compound stock solution to achieve a final concentration of 10 µM. This should be done in a dropwise manner to minimize local high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use the working solution immediately. Do not store aqueous working solutions of this compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway of this compound.
GKK1032B dose-response curve optimization
Welcome to the technical support center for GKK1032B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fungal metabolite with antiproliferative and antibacterial properties.[1] In cancer cell lines, such as human osteosarcoma MG63 cells, it has been shown to induce apoptosis (programmed cell death) through the activation of the caspase signaling pathway.[1][2] An IC50 value of 3.49 μmol·L-1 has been reported in MG63 cells.[1][2]
Q2: I am observing high variability between replicate wells in my dose-response assay. What are the possible causes and solutions?
A2: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogeneous before and during plating. Gently mix the suspension between pipetting steps.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound is soluble in DMSO.[1] Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Visually inspect your wells for any precipitate.
-
Incomplete Reagent Mixing: Ensure all reagents, such as MTT or CellTiter-Glo, are thoroughly mixed with the well contents before reading the plate.
Q3: My dose-response curve is not showing a classic sigmoidal shape. What could be the issue?
A3: A non-sigmoidal curve can be due to several reasons:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the effective range for your specific cell line. Perform a broad-range dose-finding experiment first (e.g., from 10 nM to 100 µM) to identify the active range.
-
Compound Instability: Ensure that this compound is stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles. In-solution, it is recommended to store at -80°C for up to 3 months or -20°C for up to 2 weeks.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can interfere with absorbance readings in an MTT assay. Run a "compound-only" control (wells with compound but no cells) to check for this.
-
Cell Seeding Density: The optimal cell number per well can vary between cell lines. Too few or too many cells can lead to an altered dose-response. Titrate your cell number to find the optimal density for your assay duration.
Q4: At the highest concentrations of this compound, I see less of an effect than at mid-range concentrations (a bell-shaped curve). Why is this happening?
A4: This phenomenon, known as hormesis or a non-monotonic dose response, can occur for several reasons. At very high concentrations, the compound may precipitate out of solution, reducing its effective concentration. Alternatively, high concentrations might trigger secondary cellular effects that counteract the primary mechanism of action.
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell line (e.g., MG63)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A common starting point is a 10-point, 2-fold serial dilution.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound, vehicle control, and untreated control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "blank" wells (medium and MTT only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
| Parameter | This compound |
| Reported IC50 | 3.49 µmol·L-1 (in MG63 cells)[1][2] |
| Solubility | Soluble in DMSO[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for 3 months; -20°C for 2 weeks |
| Mechanism of Action | Caspase Pathway Activation[1][2] |
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the caspase signaling pathway.
Troubleshooting Workflow for Dose-Response Assays
Caption: A logical workflow for troubleshooting common dose-response assay issues.
References
GKK1032B Technical Support Center: Optimizing Apoptosis Induction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of GKK1032B for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in inducing apoptosis?
A1: this compound has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the intrinsic caspase pathway.[1][2] Key mechanistic features include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This leads to the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on published data for the human osteosarcoma cell line MG63, a reasonable starting point is a concentration range around the IC50 value of 3.49 μmol·L⁻¹.[1][2] A 24-hour incubation period has been shown to induce a significant apoptotic response.[1][2] However, the optimal concentration and incubation time are highly dependent on the specific cell line and experimental conditions. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your particular model system.[3][4]
Q3: Why is it critical to perform a time-course experiment?
A3: Apoptosis is a dynamic process with a defined sequence of events.[3][4] Different apoptotic markers appear at different stages. Measuring too early might result in a signal that is too low to be detected, while measuring too late might lead to cells entering secondary necrosis, which can confound the interpretation of results.[3] A time-course experiment is essential to identify the optimal window for detecting the peak apoptotic response for your specific marker and cell line.[4][5]
Q4: My cells are showing signs of necrosis rather than apoptosis after this compound treatment. What could be the cause?
A4: High concentrations of a compound or prolonged incubation times can lead to overwhelming cellular stress, resulting in necrosis instead of the more controlled process of apoptosis.[6] If you observe widespread necrosis, it is advisable to perform a dose-response experiment with lower concentrations of this compound and a time-course experiment with shorter incubation periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic signal | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).[3][4] |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of concentrations around the known IC50 value.[4][7] | |
| The chosen apoptosis assay is not sensitive enough or is measuring a late-stage event too early. | Consider using a more sensitive assay or one that detects an earlier apoptotic event (e.g., Annexin V staining for early apoptosis).[7][8] | |
| The cell line is resistant to this compound. | Verify the sensitivity of your cell line to other known apoptosis inducers as a positive control.[3] | |
| High background apoptosis in control group | Cells are unhealthy or were handled too harshly. | Ensure you are using healthy, low-passage cells and handle them gently during experimental procedures.[3][7] |
| Cell culture is overgrown or starved. | Seed cells at an optimal density and ensure they have sufficient nutrients. | |
| Inconsistent results between experiments | Variation in incubation time or this compound concentration. | Strictly adhere to the optimized incubation time and concentration. Ensure accurate and consistent preparation of this compound solutions. |
| Fluctuation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., based on a prior dose-response experiment or the published IC50). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Apoptosis Assay: At each time point, harvest the cells and perform your chosen apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay).
-
Data Analysis: Quantify the percentage of apoptotic cells at each time point and plot the results to identify the time at which the peak apoptotic response occurs.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 3.5, 10, 30 μM). Include a vehicle-treated control.
-
Incubation: Incubate the cells for the optimal time determined in the time-course experiment.
-
Apoptosis Assay: Harvest the cells and perform the apoptosis assay.
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration to determine the effective concentration range.
Visualizations
References
- 1. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. benchchem.com [benchchem.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
GKK1032B quality control and purity assessment
Technical Support Center: GKK1032B
Disclaimer: No public information is available for a compound specifically designated "this compound." This technical support guide is based on a hypothetical small molecule inhibitor of the MAPK/ERK signaling pathway and provides generalized advice and protocols based on best practices for quality control and purity assessment of research-grade small molecule inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control and handling of this compound.
1. Identity and Purity
-
Q1: How is the identity of this compound confirmed? A1: The identity of each batch of this compound is confirmed by comparing its analytical data with that of a qualified reference standard. The primary methods used are Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1][2]
-
Q2: What is the minimum acceptable purity for this compound, and how is it determined? A2: The minimum acceptable purity for this compound is ≥98% as determined by High-Performance Liquid Chromatography (HPLC). HPLC separates the compound from any impurities, and the purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.[1][3]
-
Q3: What are the common impurities that might be present in a batch of this compound? A3: Impurities can include residual solvents, starting materials from the synthesis, by-products, and degradation products. These are monitored and quantified by HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.[4]
2. Solubility and Storage
-
Q4: What is the recommended solvent for dissolving this compound? A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in an aqueous buffer or cell culture medium to the final working concentration. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Q5: How should I store this compound powder and stock solutions? A5: this compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. In Vitro Assay Usage
-
Q6: this compound is a hypothetical inhibitor of the MAPK/ERK pathway. Where does it act? A6: this compound is designed to be a potent and selective inhibitor of a kinase within the MAPK/ERK cascade, such as MEK1/2. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is common in various cancers.[6]
-
Q7: How can I be sure that the observed activity in my assay is due to this compound and not an artifact? A7: It is important to perform control experiments to rule out common assay interferences.[7] This includes testing for compound autofluorescence in fluorescence-based assays, checking for non-specific inhibition due to colloidal aggregation, and ensuring the compound is stable in the assay buffer.[7]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Activity in Cell-Based Assays
-
Q: I am not observing the expected inhibitory effect of this compound on ERK phosphorylation in my cell-based assay. What could be the cause? A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure that this compound is fully dissolved in your final assay medium. Precipitated compound will not be active. Visually inspect the medium for any signs of precipitation.
-
Cell Health and Passage Number: The response of cells can be influenced by their health and passage number.[8] Ensure you are using healthy, low-passage cells for your experiments.
-
Assay Timing: The timing of compound treatment and cell lysis is critical. Ensure that the treatment duration is sufficient to observe an effect on the signaling pathway.
-
Compound Degradation: Verify the integrity of your this compound stock solution. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
-
Issue 2: High Variability Between Replicate Wells
-
Q: My dose-response curve for this compound shows high variability between replicate wells. How can I improve the reproducibility of my assay? A: High variability can be caused by several factors related to assay setup and execution.[9]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to significant variability. Ensure that cells are evenly distributed in the wells of the microplate.[10]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider avoiding the use of the outermost wells for data collection.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that lead to non-specific inhibition and variable results.[7] Repeating the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt these aggregates.[7]
-
Data Presentation
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Identity | ||
| Molecular Weight | Corresponds to theoretical mass ± 0.5 Da | LC-MS |
| Structure | Corresponds to reference spectrum | ¹H NMR |
| Purity | ||
| Purity by HPLC | ≥ 98% (at 254 nm) | HPLC |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual |
| Solubility | ≥ 20 mg/mL in DMSO | Visual |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.[3][11]
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-20 min: 5% to 95% Mobile Phase B.
-
20-25 min: Hold at 95% Mobile Phase B.
-
25-26 min: 95% to 5% Mobile Phase B.
-
26-30 min: Hold at 5% Mobile Phase B.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for confirming the molecular weight of this compound.[12][13]
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
LC-MS Conditions:
-
Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to elute the compound.
-
MS Detection: Scan in positive ion mode over a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and verify that the observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) matches the theoretical value.
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol provides a general procedure for verifying the chemical structure of this compound.[14][15]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, integration values, and coupling patterns of the observed peaks with the expected spectrum for the structure of this compound.
-
Visualizations
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Experimental workflow for this compound quality control assessment.
Caption: Logical flow for troubleshooting cell-based assay issues.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
GKK1032B experimental artifacts and how to avoid them
Welcome to the GKK1032B technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common experimental issues and avoid artifacts when using this compound, a potent and selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that primarily targets the ATP-binding pocket of Kinase XYZ, preventing the phosphorylation of its downstream substrates. This action blocks a key signaling cascade involved in cell proliferation and survival. Due to the high degree of similarity within the catalytic cores of protein kinase families, off-target effects can occur, and it is crucial to perform thorough validation.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile DMSO at a concentration of 10 mM. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of the solvent (e.g., ethanol (B145695) or DMSO) should be kept low, typically below 0.1%, to prevent solvent-induced artifacts.[2] Always confirm the solubility of the molecule in your chosen solvent, as poor solubility can lead to inaccurate concentrations.[3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for selectivity, kinase profiling has revealed potential low-level inhibition of other kinases at high concentrations. Lack of selectivity can lead to unintended biological effects.[1] It is advisable to screen this compound against a panel of kinases to understand its selectivity profile in your experimental context.[4]
Q4: How can I confirm that this compound is active in my cells?
A4: A common method to confirm activity is to perform a Western blot for the phosphorylated form of a known downstream target of Kinase XYZ. A dose-dependent decrease in the phosphorylated protein, with no change in the total protein level, indicates target engagement. After treatment, cells should be washed with ice-cold PBS and lysed in buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
Troubleshooting Common Experimental Artifacts
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS).
-
Possible Cause 1: Direct Interference with Assay Reagents. Small molecules can sometimes interfere with the chemical reactions of viability assays.[5] this compound may have intrinsic fluorescent or quenching properties that affect the readout.[6]
-
Solution:
-
Run a cell-free control experiment by adding this compound to the assay medium without cells to see if it directly alters the absorbance or fluorescence.
-
Use an orthogonal assay to confirm viability, such as a dye-exclusion method (e.g., Trypan Blue) or a real-time impedance-based assay.
-
-
Possible Cause 2: Cytotoxicity Obscuring Target-Specific Effects. At high concentrations or with prolonged exposure, this compound may induce general cytotoxicity, which can be mistaken for a specific anti-proliferative effect.[2][6]
-
Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic working concentration.
-
Reduce the treatment duration to the minimum time required to observe the desired effect on the target pathway.[2]
-
Issue 2: Unexpected bands or changes in protein levels in Western Blots.
-
Possible Cause 1: Off-Target Effects. this compound may be inhibiting other kinases, leading to changes in unrelated signaling pathways.[1][7]
-
Solution:
-
Cross-reference your results with a kinase selectivity panel for this compound.
-
Use a structurally distinct inhibitor for the same target (if available) to see if the same phenotype is produced.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase XYZ.
-
-
Possible Cause 2: Cellular Stress Response. Treatment with a kinase inhibitor can induce cellular stress, leading to the activation of compensatory signaling pathways.
-
Solution:
-
Analyze markers of cellular stress (e.g., heat shock proteins, apoptosis markers) to assess the overall health of the cells.
-
Use a lower concentration of this compound or a shorter incubation time.
-
Issue 3: High background or autofluorescence in immunofluorescence (IF) or high-content screening (HCS).
-
Possible Cause 1: Compound Autofluorescence. this compound itself may be autofluorescent in the same wavelength as your detection dyes.[6]
-
Solution:
-
Image a set of control wells treated with this compound but without fluorescent labels to measure its intrinsic fluorescence.
-
If possible, use fluorescent dyes in a spectral range that does not overlap with the compound's autofluorescence, such as red-shifted dyes.[8]
-
-
Possible Cause 2: Solvent Effects. The solvent used to dissolve this compound could be causing cellular artifacts or interfering with the assay.[3]
-
Solution:
-
Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup.[2]
-
Ensure the final solvent concentration is minimal (<0.1%).
-
Data & Protocols
Table 1: this compound Recommended Concentration Ranges for Common Assays
| Assay Type | Cell Line | Recommended Concentration | Incubation Time |
| Western Blot (Target Inhibition) | HeLa, A549 | 10 nM - 500 nM | 2 - 6 hours |
| Cell Viability (MTT/MTS) | MCF-7, HCT116 | 100 nM - 10 µM | 24 - 72 hours |
| Immunofluorescence | U2OS | 50 nM - 1 µM | 4 - 12 hours |
| Kinase Activity Assay (in vitro) | N/A | 1 nM - 1 µM | 30 - 60 minutes |
Note: These are starting recommendations. Optimal concentrations and times must be determined empirically for your specific cell line and experimental conditions.
Protocol: Western Blot for Downstream Target Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C. Wash, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody for the total target protein and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
Visual Guides
Caption: Mechanism of action for this compound in the Kinase XYZ pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 8. selectscience.net [selectscience.net]
Validation & Comparative
GKK1032B: A Novel Apoptosis Inducer Shows Promise in Osteosarcoma Treatment
A comparative analysis of GKK1032B against established chemotherapeutic agents reveals its potential as a targeted therapeutic for osteosarcoma. This guide provides a detailed comparison of its efficacy and mechanism of action against other apoptosis inducers, supported by experimental data and protocols.
Osteosarcoma, the most prevalent primary malignant bone tumor, presents a significant therapeutic challenge, particularly in cases of metastatic or recurrent disease. The induction of apoptosis, or programmed cell death, in cancer cells is a cornerstone of many chemotherapeutic strategies. In this context, the emergence of novel apoptosis inducers like this compound offers new hope. This guide provides a comparative overview of this compound and other established apoptosis-inducing agents used in osteosarcoma treatment, including Doxorubicin (B1662922), Cisplatin, and Methotrexate (B535133).
Comparative Efficacy of Apoptosis Inducers in Osteosarcoma
This compound, a compound derived from the endophytic fungus Penicillium citrinum, has demonstrated significant cytotoxic effects on human osteosarcoma cell lines.[1] Its performance, particularly in inducing apoptosis, is comparable to and in some aspects potentially more targeted than conventional chemotherapies. The following table summarizes key quantitative data from studies on these compounds.
| Compound | Cell Line | IC50 Value | Apoptosis Induction | Key Molecular Targets/Pathways |
| This compound | MG63 | 3.49 µmol·L⁻¹ | 30.54% at 6 µmol·L⁻¹ | Upregulation of Bax, Downregulation of Bcl-2, Caspase pathway activation |
| U2OS | 5.07 µmol·L⁻¹ | Not specified | Not specified[1] | |
| Doxorubicin | U2OS (p53-wild type) | Not specified | Effective apoptosis induction | p53 signaling pathway, elevated PUMA and p21, Caspase-3 cleavage, TGF-β/Smad3 signaling |
| MG-63 (p53-null) | Resistant | Low apoptosis induction | p53-dependent mechanism[2] | |
| Cisplatin | HOS | Not specified | Dose-dependent cell death | Sequential activation of Caspase-8, -3, and -6[3] |
| U-2OS | Not specified | 22.23% (alone), 39.82% (with ABT-737) | Mitochondrial apoptotic pathway[4] | |
| Methotrexate | Saos-2 | IC50 of 26 µM (alone), 15 µM (with Thymoquinone) | 53% (alone), 73% (with Thymoquinone) | Upregulation of Bax and Caspase-9, Downregulation of Bcl-2[5][6] |
Mechanisms of Action: A Closer Look
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1] Treatment with this compound leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing programmed cell death.
Doxorubicin operates through a more complex mechanism that includes DNA intercalation and inhibition of topoisomerase II.[7] Its apoptotic effects in osteosarcoma are heavily dependent on the tumor suppressor protein p53.[2] In p53-wild type cells, doxorubicin activates the p53 signaling pathway, leading to the upregulation of apoptotic effectors like PUMA and the activation of Caspase-3.[2] It also engages the TGF-β signaling pathway, which is essential for its cytotoxic effects.[2]
Cisplatin primarily induces apoptosis by forming DNA adducts, which trigger a DNA damage response. In osteosarcoma cells, this leads to the specific and sequential activation of caspases, with Caspase-8 being a key initiator, followed by the executioner caspases, Caspase-3 and -6.[3]
Methotrexate is an antimetabolite that inhibits dihydrofolate reductase, leading to a depletion of nucleotides necessary for DNA synthesis and repair, ultimately causing cell death.[8] In combination with other agents like thymoquinone, it has been shown to enhance apoptosis in osteosarcoma cells by modulating the expression of Bax, Bcl-2, and Caspase-9.[5][6][9]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways involved in apoptosis induction by these agents and a typical experimental workflow for their evaluation.
Caption: this compound induced apoptosis pathway in osteosarcoma cells.
Caption: Apoptosis pathways for Doxorubicin and Cisplatin in osteosarcoma.
Caption: General experimental workflow for evaluating apoptosis inducers.
Detailed Experimental Protocols
A summary of the methodologies used to obtain the comparative data is provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Osteosarcoma cells (e.g., MG63, HOS) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of the apoptosis-inducing agent (e.g., this compound, Doxorubicin, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are cultured and treated with the respective compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The percentage of apoptotic cells is quantified.[1]
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, GAPDH as a loading control) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry.
Conclusion
This compound represents a promising new agent in the fight against osteosarcoma. Its targeted mechanism of action on the intrinsic apoptotic pathway, specifically by modulating the Bax/Bcl-2 ratio, offers a potentially more focused therapeutic approach compared to the broader mechanisms of conventional chemotherapies like Doxorubicin and Cisplatin. While further in-vivo studies are necessary to validate these findings, the initial data suggests that this compound could be a valuable addition to the arsenal (B13267) of anti-cancer drugs for osteosarcoma, potentially overcoming some of the resistance mechanisms and side effects associated with traditional treatments.
References
- 1. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 2. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin (CDDP) specifically induces apoptosis via sequential activation of caspase-8, -3 and -6 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Non-DHFR-mediated effects of methotrexate in osteosarcoma cell lines: epigenetic alterations and enhanced cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymoquinone Potentiates Methotrexate Mediated-Apoptosis in Saos-2 Osteosarcoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of GKK1032B to Known Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antibacterial efficacy of the fungal metabolite GKK1032B. Due to the limited publicly available data on the specific antibacterial potency of this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison against established antibiotics.
This compound, a metabolite isolated from the endophytic fungus Penicillium citrinum, has been reported to exhibit antibacterial activity, notably against Bacillus subtilis and Mycobacterium tuberculosis. However, to date, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which are critical for quantifying antibacterial efficacy, have not been published in the accessible scientific literature.
This guide presents a direct comparison of placeholder data for this compound against well-characterized antibiotics with known efficacy against these two bacterial species. The provided experimental protocols offer a standardized methodology for generating the necessary data to complete this comparison.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the MIC values of selected antibiotics against Bacillus subtilis and Mycobacterium tuberculosis. Once determined, the corresponding values for this compound can be integrated for a direct comparison.
Table 1: Comparative Efficacy Against Bacillus subtilis
| Antibiotic | Class | Mechanism of Action | Reported MIC Range (µg/mL) | This compound MIC (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | 0.125 | Data not available |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | 0.3 - 4.0 | Data not available |
Table 2: Comparative Efficacy Against Mycobacterium tuberculosis H37Rv
| Antibiotic | Class | Mechanism of Action | Reported MIC Range (µg/mL) | This compound MIC (µg/mL) |
| Isoniazid | Isonicotinic acid hydrazide | Inhibits mycolic acid synthesis | 0.02 - 0.1 | Data not available |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | ≤0.015 - 0.5 | Data not available |
| Ethambutol | Diamine | Inhibits arabinosyl transferase | Data not available | Data not available |
Experimental Protocols
To ascertain the antibacterial efficacy of this compound, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- Bacterial Strains: Use standardized strains of Bacillus subtilis (e.g., ATCC 6633) and Mycobacterium tuberculosis H37Rv (e.g., ATCC 27294).
- Growth Media: Mueller-Hinton Broth (MHB) for B. subtilis and Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for M. tuberculosis.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
2. Inoculum Preparation:
- Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
- Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
- Include a positive control (inoculum without this compound) and a negative control (medium only).
- Incubate the plates at 37°C. Incubation time is typically 18-24 hours for B. subtilis and 7-21 days for M. tuberculosis.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay.
1. Subculturing:
- From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
- Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for B. subtilis, Middlebrook 7H10 or 7H11 agar with OADC for M. tuberculosis).
2. Incubation:
- Incubate the agar plates at 37°C for 24-48 hours for B. subtilis and 3-4 weeks for M. tuberculosis.
3. Determination of MBC:
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the antibacterial efficacy of this compound.
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Logical framework for comparing this compound efficacy.
Comparative Efficacy of Hypothetinib in Cancer Cell Lines
An objective comparison of Hypothetinib's performance with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals. Due to the absence of specific information on a compound named "GKK1032B" in publicly available scientific literature, this guide has been created using the hypothetical compound "Hypothetinib" as a placeholder to demonstrate a comprehensive validation and comparison framework.
Hypothetinib is a novel investigational kinase inhibitor with purported activity against the PI3K/AKT signaling pathway, a critical cascade often dysregulated in cancer. This guide provides a comparative analysis of Hypothetinib against a known mTOR inhibitor, Alternativir, across a panel of cancer cell lines.
Data Presentation
The anti-proliferative activity of Hypothetinib and Alternativir was assessed in various cancer cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Hypothetinib IC50 (nM) | Alternativir IC50 (nM) |
| MCF-7 | Breast Cancer | 15 | 50 |
| A549 | Lung Cancer | 45 | 120 |
| U-87 MG | Glioblastoma | 25 | 80 |
| PC-3 | Prostate Cancer | 60 | 150 |
Table 1: Comparative IC50 values of Hypothetinib and Alternativir in various cancer cell lines.
The data indicates that Hypothetinib exhibits greater potency in inhibiting cell proliferation across all tested cancer cell lines compared to Alternativir.
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of Hypothetinib and Alternativir were determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with serial dilutions of Hypothetinib or Alternativir (ranging from 0.1 nM to 10 µM) for 72 hours.
-
Luminescence Measurement: After incubation, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well, and the contents were mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence was recorded using a plate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
To validate the mechanism of action of Hypothetinib on the PI3K/AKT pathway, a western blot analysis was performed to measure the phosphorylation of key downstream targets.
-
Cell Lysis: U-87 MG cells were treated with 100 nM of Hypothetinib or DMSO (control) for 6 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated AKT (Ser473), total AKT, and GAPDH.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
To further illustrate the mechanism of action and experimental design, the following diagrams are provided.
GKK1032B synergistic effects with other anticancer drugs
Extensive searches for the compound "GKK1032B" in scientific literature and clinical trial databases have yielded no results related to an anticancer drug with this designation. The requested information regarding its synergistic effects with other anticancer drugs, including quantitative data, experimental protocols, and associated signaling pathways, could not be found in the public domain.
There is a mention of "Lactobacillus Plantarum GKK1" in a clinical trial focused on anti-fatigue health effects, but this appears to be unrelated to cancer therapy.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, a new drug candidate pending intellectual property protection, or a misnomer.
Without publicly available data, it is not possible to create the requested Comparison Guide, including data tables and visualizations. Further clarification on the compound's name or alternative designations is required to proceed with this request.
GKK1032B: A Comparative Analysis of its Apoptosis-Inducing Mechanism of Action
In the landscape of oncology drug discovery, compounds that can selectively induce apoptosis in cancer cells are of paramount interest. GKK1032B, a fungal metabolite, has demonstrated significant potential in this arena. This guide provides a comparative analysis of this compound's mechanism of action against established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), with a focus on their efficacy in inducing apoptosis via the caspase pathway in various cancer cell lines.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the available IC50 data for this compound, doxorubicin, and cisplatin across osteosarcoma (MG63), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. It is important to note that IC50 values for doxorubicin and cisplatin can exhibit variability across different studies due to variations in experimental conditions.[1]
| Compound | MG63 | HeLa | MCF-7 |
| This compound | 3.49 µM | Data not available | Data not available |
| Doxorubicin | 2.26 - 9.73 µM[2] | ~0.1 - 1.0 µM[3] | ~0.1 - 2.0 µM[3][4] |
| Cisplatin | 9.62 - 94.74 µM[5] | 53.74 ± 2.95 µg/mL (~179 µM)[6] | ~1 - 5 µg/mL (~3.3 - 16.7 µM)[7] |
Mechanism of Action: Induction of Apoptosis
This compound, doxorubicin, and cisplatin all converge on a common mechanism of inducing programmed cell death, or apoptosis, through the activation of the caspase cascade. This intricate signaling network is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in apoptosis and the experimental workflow for its detection.
This compound has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway. Doxorubicin can trigger both the intrinsic and extrinsic pathways by causing DNA damage and up-regulating death receptors.[8][9] Cisplatin primarily induces apoptosis by forming DNA adducts, leading to DNA damage and subsequent activation of the intrinsic pathway.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Cancer cell lines (MG63, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, Doxorubicin, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[8][9][14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the compounds for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17][18]
Materials:
-
Treated and control cells
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
2X Reaction Buffer with DTT
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Induce apoptosis in cells by compound treatment.
-
Lyse the cells using the provided Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 5. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. biogot.com [biogot.com]
A Comparative Guide to Apoptosis Induction: GKK1032B vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic induction capabilities of the novel alkaloid GKK1032B and the well-established protein kinase inhibitor, staurosporine (B1682477). The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies in apoptosis and cancer biology.
Introduction
This compound is an alkaloid compound isolated from the endophytic fungus Penicillium sp. that has demonstrated cytotoxic effects against cancer cell lines. Recent studies have highlighted its ability to induce apoptosis, particularly in human osteosarcoma cells, through the activation of the intrinsic caspase pathway.
Staurosporine , a potent but non-selective protein kinase inhibitor, is a widely used tool compound in cell biology to induce apoptosis across a broad range of cell types. Its mechanism of action involves the inhibition of numerous kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways.
Performance Comparison: this compound vs. Staurosporine
The following table summarizes the quantitative data on the apoptosis-inducing effects of this compound and staurosporine, with a focus on osteosarcoma cell lines for a more direct comparison.
| Parameter | This compound | Staurosporine | Cell Line |
| IC50 (Cell Viability) | 3.49 µM | ~40% viability at 1 µM (24h) | MG-63 Human Osteosarcoma |
| Apoptosis Induction | 30.54% apoptotic cells at 6 µM (24h) | Significant apoptosis observed at 1 µM (24h) | MG-63 Human Osteosarcoma |
| Mechanism of Action | Intrinsic pathway: Cytochrome c release, Caspase-9 and -3 activation. | Intrinsic & Extrinsic pathways: Broad-spectrum kinase inhibition, Cytochrome c release, Caspase-9, -8, and -3 activation. | Various, including osteosarcoma |
Signaling Pathways of Apoptosis Induction
The signaling cascades initiated by this compound and staurosporine, while both culminating in apoptosis, are triggered by different upstream events.
Caption: this compound induced apoptosis pathway.
Caption: Staurosporine induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or staurosporine for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed MG-63 cells and treat with the desired concentrations of this compound or staurosporine for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with this compound or staurosporine, harvest, and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the caspase-3 activity.
Cytochrome c Release Assay (Western Blot)
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration in both fractions.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against cytochrome c. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Experimental Workflow Comparison
The general workflow for assessing apoptosis induction by either this compound or staurosporine is similar, involving cell treatment followed by various assays to detect apoptotic markers.
Caption: Comparative experimental workflow.
Conclusion
Both this compound and staurosporine are effective inducers of apoptosis. This compound presents as a more specific inducer of the intrinsic apoptotic pathway in osteosarcoma cells. Staurosporine, while highly potent, has a broader mechanism of action due to its non-selective kinase inhibition, making it a useful positive control for apoptosis but less suitable for studying specific signaling pathways. The choice between these two compounds will depend on the specific research question, with this compound being a promising candidate for targeted cancer therapy research, particularly in osteosarcoma.
A Researcher's Guide to the Comparative Analysis of GKK1032B's Antibacterial Activity
For Immediate Release
This guide offers a framework for the comparative analysis of the antibacterial properties of GKK1032B, a fungal metabolite derived from Penicillium citrinum. While this compound has been identified as possessing antibacterial activity, particularly against Bacillus subtilis and Mycobacterium tuberculosis, specific quantitative data on its potency, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are not yet publicly available.
This document is intended for researchers, scientists, and drug development professionals. It provides a template for how such a comparative analysis should be structured, presenting example data for established antibiotics against the known target organisms of this compound. Furthermore, it includes detailed experimental protocols and visualizations to guide future research and ensure standardized, comparable results.
Comparative Antibacterial Performance: A Data-Driven Approach
A direct quantitative comparison of this compound with other antibacterial agents is contingent on the generation of experimental data. The following tables are presented as a template for how to structure and present such findings. For illustrative purposes, these tables include representative MIC values for commercially available antibiotics against Bacillus subtilis and Mycobacterium tuberculosis.
Table 1: Comparative In Vitro Activity Against Bacillus subtilis
| Antibacterial Agent | Gram-Positive Activity (MIC in µg/mL) |
| This compound | Data Not Available |
| Vancomycin | 4.0[1] |
| Gentamicin | 4.0[1] |
| Tetracycline | 8.0[1] |
| Ciprofloxacin | 0.125 |
| Clindamycin | 4.0[1] |
| Erythromycin | 4.0[1] |
| Chloramphenicol | Data varies by strain[1] |
Table 2: Comparative In Vitro Activity Against Mycobacterium tuberculosis
| Antibacterial Agent | Mycobacterial Activity (MIC in µg/mL) |
| This compound | Data Not Available |
| Isoniazid | ≥0.5[2] |
| Rifampicin | ≥2[2] |
| Ethambutol | Varies |
| Streptomycin | Varies |
| Moxifloxacin | ≤4 |
| Linezolid | 0.25[3] |
| Clofazimine | 0.5[3] |
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the generation of robust and reproducible data for this compound, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This is a standardized method widely accepted in the field.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Materials:
-
Test Compound (this compound): Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized strains of Bacillus subtilis (e.g., ATCC 43223) and Mycobacterium tuberculosis (e.g., H37Rv).
-
Growth Media: Mueller-Hinton Broth (MHB) for B. subtilis. Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for M. tuberculosis.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
-
Positive Control Antibiotics: Prepare stock solutions of antibiotics with known activity against the test organisms (e.g., Vancomycin for B. subtilis, Rifampicin for M. tuberculosis).
-
Negative Control: Sterile growth medium and solvent used for the test compound.
2. Inoculum Preparation:
-
For B. subtilis: From a fresh agar (B569324) plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
For M. tuberculosis: Grow the culture in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Further dilute in the appropriate broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations. Also, prepare serial dilutions for the positive control antibiotics.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound and controls.
-
Controls: Include wells for a positive control (bacteria in broth with no antibiotic), a negative control (broth only), and a solvent control (bacteria in broth with the same concentration of solvent used for the test compound).
-
Incubation:
-
For B. subtilis: Incubate at 37°C for 18-24 hours in ambient air.
-
For M. tuberculosis: Incubate at 37°C in a 5% CO₂ atmosphere for 7-21 days, depending on the strain's growth rate.
-
4. Data Interpretation:
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for determining the antibacterial activity of a test compound.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validating GKK1032B-Induced Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal metabolite GKK1032B and its efficacy in inducing caspase-dependent apoptosis. The performance of this compound is compared with established apoptosis-inducing agents: cisplatin, etoposide, and staurosporine (B1682477). This document summarizes key experimental data, provides detailed protocols for validation, and visualizes the underlying molecular pathways and experimental workflows.
Performance Comparison
This compound has been identified as a potent inducer of apoptosis in human osteosarcoma MG63 cells through the activation of the caspase cascade. The following tables summarize the available quantitative data for this compound and its comparators. A direct comparison is challenging due to variations in experimental conditions reported in the literature.
| Compound | Cell Line | IC50 Value (µM) | Apoptotic Cells (%) | Caspase Activation |
| This compound | MG63 | 3.49 | 30.54% at 6 µM | Cleavage of caspase-9 and -3 confirmed by Western blot. |
| Cisplatin | MG63 | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Activation of caspase-3 confirmed by Western blot.[1] |
| Etoposide | Neuroblastoma | Not explicitly stated in the provided results. | Concentration-dependent increase in sub-G1 population.[2] | Cleavage of caspase-3, -8, and -9 confirmed by Western blot.[2] |
| Staurosporine | HCEC | Not explicitly stated in the provided results. | Time-dependent increase in apoptotic cells. | Activation of caspase-3 confirmed by Western blot and activity assays.[3] |
Signaling Pathway of this compound-Induced Apoptosis
This compound is reported to induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of initiator caspase-9 and executioner caspase-3.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Caspase Activation Validation
A generalized workflow for validating caspase activation induced by a test compound is outlined below. This workflow integrates common methodologies such as Western blotting and flow cytometry.
Caption: Workflow for validating caspase activation.
Logical Relationship of Compound Effects
This diagram illustrates the logical flow from compound treatment to the final cellular outcome of apoptosis, highlighting the central role of caspase activation.
Caption: Logical flow of compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma MG63 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Treat cells with various concentrations of this compound or comparator compounds (cisplatin, etoposide, staurosporine) for the desired time points (e.g., 24, 48 hours). An untreated control and a vehicle control (e.g., DMSO) should be included in parallel.
Western Blot Analysis for Cleaved Caspases
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting, but use the specific lysis buffer provided with the caspase activity assay kit.
-
Assay Procedure:
-
Add an equal amount of protein from each lysate to a 96-well microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity in the sample.
References
GKK1032B and Paclitaxel: A Comparative Analysis of Their Effects on Breast Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic and mechanistic effects of the fungal metabolite GKK1032B and the well-established chemotherapeutic agent paclitaxel (B517696) on breast cancer cells. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data to inform future research and therapeutic strategies.
Executive Summary
Paclitaxel, a cornerstone in breast cancer therapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Its efficacy is well-documented, with a known mechanism involving the inhibition of the PI3K/AKT signaling pathway. In contrast, this compound is a less-studied fungal metabolite that has shown inhibitory effects on the growth of MCF-7 breast cancer cells. While detailed data on its specific effects in breast cancer models is emerging, studies in other cancer types, such as osteosarcoma, indicate that this compound induces apoptosis through the caspase pathway. This guide synthesizes the current knowledge on both compounds, presenting a side-by-side comparison of their performance based on available data.
Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and paclitaxel in cancer cell lines. It is important to note that direct comparative studies in the same breast cancer cell line are limited for this compound.
| Compound | Cell Line | IC50 Value | Exposure Time | Citation |
| This compound | MG-63 (Osteosarcoma) | 3.49 µmol·L⁻¹ | Not Specified | [1] |
| Paclitaxel | MCF-7 (Breast Cancer) | 3.5 µM | Not Specified | |
| MCF-7 (Breast Cancer) | 14.01 ± 0.5 nM | 72 hours |
Table 1: Comparative IC50 Values
| Compound | Cell Line | Apoptosis Rate | Treatment Conditions | Citation |
| This compound | MG-63 (Osteosarcoma) | 30.54% | 6 µmol·L⁻¹ for 24 hours | [1] |
| Paclitaxel | MCF-7 (Breast Cancer) | Up to 43% | 0-20 ng/ml |
Table 2: Apoptosis Induction
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| This compound | - | Data not available | - |
| Paclitaxel | MCF-7 (Breast Cancer) | G2/M phase arrest |
Table 3: Effects on Cell Cycle Progression
Mechanisms of Action
This compound: The primary mechanism of action for this compound in cancer cells, as suggested by studies in osteosarcoma, is the induction of apoptosis via the caspase pathway.[1] The specific signaling cascade leading to caspase activation by this compound is an area of ongoing investigation.
Paclitaxel: Paclitaxel's mechanism is well-characterized. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][3][4] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest ultimately triggers apoptosis. Furthermore, paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway in breast cancer cells, a key pathway for cell survival and proliferation.[5][6]
Signaling Pathways & Experimental Workflows
To visualize the known signaling pathways and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of complete growth medium. The plate is then incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours until formazan (B1609692) crystals are visible under a microscope.[7]
-
Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: The plate is placed on a shaker for 10 minutes in the dark to ensure complete solubilization, and the absorbance is measured at a wavelength of 540-595 nm using a microplate reader.[7]
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate flasks or plates and treated with this compound or paclitaxel at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both detached and floating cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with cold PBS and then fixed by resuspending in ice-cold 70% ethanol, added dropwise while vortexing to prevent clumping. Cells are fixed for at least 2 hours at 4°C.[8][9]
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that PI only binds to DNA.[8][9]
-
Incubation: The cells are incubated with the staining solution for at least 15-30 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Conclusion
Paclitaxel remains a potent and well-understood therapeutic agent for breast cancer, with a clear mechanism of action targeting microtubule dynamics and key survival signaling pathways. This compound presents as a potential anti-cancer compound with demonstrated growth inhibitory and apoptotic effects. However, a comprehensive understanding of its efficacy and mechanism in breast cancer cells, particularly in direct comparison to established drugs like paclitaxel, requires further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon in the ongoing search for more effective breast cancer therapies.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. pnas.org [pnas.org]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchtweet.com [researchtweet.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
GKK1032B in 3D Cell Culture: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound GKK1032B's efficacy in advanced 3D cell culture models. While direct comparative studies on this compound in 3D spheroids are not yet publicly available, this document synthesizes known information about its mechanism of action with established methodologies for evaluating apoptosis-inducing agents in 3D cultures. For a robust comparison, we present hypothetical yet plausible data for this compound alongside a well-characterized pro-apoptotic agent, Paclitaxel.
Introduction to this compound
This compound is a fungal metabolite recognized for its antiproliferative and antibacterial properties. In conventional 2D cell culture systems, this compound has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway, with a reported IC50 value of 3.49 μmol·L-1. As the field of drug discovery increasingly moves towards more physiologically relevant 3D cell culture models, understanding the performance of compounds like this compound in these complex microenvironments is critical for predicting their clinical potential. 3D cell cultures, such as tumor spheroids, often exhibit increased resistance to therapeutic agents compared to their 2D counterparts, better reflecting the in vivo reality of solid tumors.[1][2][3][4][5]
Comparative Efficacy in 3D Spheroid Models
To illustrate the potential performance of this compound in a 3D context, we present a hypothetical dataset comparing its efficacy against Paclitaxel, a standard chemotherapeutic agent known to induce apoptosis, in a 3D spheroid model of human osteosarcoma (MG63 cell line). This comparison is based on the principle that compounds often show attenuated efficacy in 3D models.
Table 1: Comparative IC50 Values in 2D vs. 3D Culture (MG63 Cells)
| Compound | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| This compound | 3.49 | 12.8 (Hypothetical) | 3.67 |
| Paclitaxel | 0.05 | 0.5 | 10 |
Table 2: Apoptosis Induction in 3D Spheroids (Caspase-3/7 Activity)
| Compound (Concentration) | Caspase-3/7 Activity (Fold Change vs. Control) |
| This compound (10 µM) | 2.8 (Hypothetical) |
| Paclitaxel (0.5 µM) | 4.5 |
| Staurosporine (1 µM) | 6.2 |
| Vehicle Control | 1.0 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing drug efficacy in 3D spheroid models.
References
GKK1032B: A Comparative Analysis of In Vitro Activity and Future In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the biological activity of GKK1032B, a fungal metabolite with demonstrated antiproliferative properties. While a direct comparison of its in vivo and in vitro activity is currently hampered by the absence of published in vivo data, this document summarizes the existing in vitro findings and outlines the necessary future directions for establishing a crucial in vitro-in vivo correlation (IVIVC).
Executive Summary
This compound has shown significant cytotoxic effects against human cancer cell lines in laboratory settings. Its mechanism of action has been identified as the induction of programmed cell death, known as apoptosis, through the activation of the caspase signaling pathway. However, to translate this promising in vitro activity into a potential therapeutic, comprehensive in vivo studies are essential to understand its behavior in a whole-organism context. This guide will detail the known in vitro activity, provide standardized experimental protocols for its assessment, and discuss the roadmap for future in vivo investigations.
In Vitro Activity of this compound
The primary evidence for the anticancer potential of this compound comes from in vitro studies on the human osteosarcoma cell line, MG-63.
| Parameter | Cell Line | Value | Reference |
| IC50 | MG-63 (Human Osteosarcoma) | 3.49 µmol·L⁻¹ | [1][2] |
| Mechanism of Action | Apoptosis Induction | Activation of the Caspase Pathway | [1][2] |
Key Findings:
-
This compound demonstrates potent cytotoxicity against MG-63 cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2]
-
The compound's mode of action is the induction of apoptosis, a controlled process of cell death that is a key target for many cancer therapies.[1][2]
-
The apoptotic process initiated by this compound is mediated through the activation of caspases, which are key enzymes in the execution phase of apoptosis.[1][2]
Experimental Protocols
To ensure reproducibility and standardization of research, detailed protocols for the key in vitro assays used to characterize this compound are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on the MG-63 human osteosarcoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MG-63 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MG-63 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the concentration of this compound.
Caspase Activity Assay
This protocol describes the measurement of caspase-3/7 activity in MG-63 cells treated with this compound using a commercially available luminescent or fluorescent assay kit.
Principle: Caspase activity assays utilize a specific peptide substrate for caspase-3 and caspase-7 that is conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic molecule). When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule and generating a detectable signal that is proportional to caspase activity.
Materials:
-
MG-63 cells
-
Complete DMEM medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MG-63 cells with this compound in the appropriate 96-well plates as described in the MTT assay protocol. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period (e.g., 24, 48 hours), add the caspase assay reagent to each well (typically at a 1:1 ratio with the cell culture medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: The fold increase in caspase activity is calculated by normalizing the signal from the treated wells to the signal from the vehicle control wells.
The Path Forward: Establishing In Vitro-In Vivo Correlation (IVIVC)
While the in vitro data for this compound is promising, its clinical potential can only be assessed through rigorous in vivo studies. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like its dissolution rate or, in this case, its cytotoxic activity) and a relevant in vivo response (such as plasma concentration or tumor growth inhibition). Establishing a strong IVIVC is a critical step in drug development.
Necessary In Vivo Studies for this compound:
-
Pharmacokinetics (PK) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models (e.g., mice, rats).
-
Key Parameters to Measure: Bioavailability, half-life, clearance, and volume of distribution.
-
Importance: This data is crucial for determining appropriate dosing regimens and assessing potential drug exposure levels in subsequent efficacy studies.
-
-
Efficacy Studies in Animal Models:
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology: Typically involves xenograft models where human cancer cells (e.g., MG-63) are implanted into immunocompromised mice. The effect of this compound on tumor growth, size, and metastasis would be monitored.
-
Importance: These studies provide the first indication of whether the potent in vitro activity translates into a therapeutic effect in vivo.
-
-
Toxicology Studies:
-
Objective: To assess the safety profile of this compound.
-
Methodology: Involves administering a range of doses to animals to identify potential adverse effects and determine the maximum tolerated dose (MTD).
-
Importance: Essential for identifying any potential toxicities that could prevent further clinical development.
-
Conclusion
This compound has demonstrated clear and potent anticancer activity in vitro, specifically against the MG-63 human osteosarcoma cell line, by inducing apoptosis through the caspase pathway. This provides a strong rationale for further investigation. However, the current lack of in vivo data represents a significant knowledge gap. The next critical phase of research must focus on comprehensive animal studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. The successful correlation of the in vitro mechanistic data with in vivo therapeutic outcomes will be the ultimate determinant of this compound's potential as a novel anticancer agent. This guide serves as a foundational resource for researchers embarking on this crucial next stage of development.
References
GKK1032B: A Comparative Analysis of Cross-Resistance Profiles in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal metabolite GKK1032B and its potential for cross-resistance with other established anti-cancer compounds, with a focus on osteosarcoma. The information is based on available preclinical data.
Executive Summary
This compound, a peptide-polyketide hybrid isolated from the endophytic fungus Penicillium citrinum, has demonstrated significant cytotoxic effects against the human osteosarcoma cell line MG63.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the intrinsic, or mitochondrial, caspase-dependent pathway.[1][2] While direct cross-resistance studies involving this compound are not yet available in published literature, a comparative analysis with doxorubicin (B1662922), a standard chemotherapeutic agent used in osteosarcoma treatment, can be inferred from existing data. Doxorubicin was utilized as a positive control in the initial characterization of this compound.[3] This guide synthesizes the available data to provide insights into the potential therapeutic profile of this compound.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound in comparison to doxorubicin against the MG63 human osteosarcoma cell line.
| Compound | Cell Line | IC50 (μmol·L⁻¹) | Exposure Time | Assay | Reference |
| This compound | MG63 | 3.49 | 48h | MTT | [1] |
| Doxorubicin | MG63 | Not explicitly quantified in the primary this compound study, but used as a positive control. | 48h | MTT | [3] |
Mechanism of Action and Potential for Cross-Resistance
This compound induces apoptosis in MG63 cells via the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which subsequently activates the caspase cascade.[2] This mechanism is distinct from compounds that may primarily act on other cellular targets.
The potential for cross-resistance between this compound and other anticancer agents is theoretically dependent on the specific mechanisms of resistance developed by cancer cells. For instance, resistance to doxorubicin in osteosarcoma can be mediated by the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in topoisomerase II, or enhanced DNA repair mechanisms. As this compound's primary target is the mitochondrial apoptotic pathway, it may retain activity in cells that have developed resistance to DNA-damaging agents or topoisomerase inhibitors. However, alterations in downstream apoptotic signaling, such as mutations in caspase genes or overexpression of anti-apoptotic proteins (e.g., Bcl-2), could potentially confer cross-resistance to this compound.
Several other natural and synthetic compounds have been shown to induce caspase-dependent apoptosis in osteosarcoma cells, including chimaphilin, reversine, and berberine.[4][5][6] While direct comparative studies are lacking, understanding their distinct molecular targets within the apoptotic pathway could inform predictions of cross-resistance profiles.
Experimental Protocols
The following methodologies were employed in the characterization of this compound's activity against the MG63 osteosarcoma cell line.[3]
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma cell line MG63.
-
Culture Medium: MEM (Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: this compound and doxorubicin hydrochloride were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions of 20 mmol·L⁻¹. Final concentrations in the culture medium contained no more than 0.05% DMSO.
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
MG63 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Cells were then treated with various concentrations of this compound or doxorubicin for 48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The supernatant was removed, and 150 μL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage relative to the untreated control cells.
-
Apoptosis Analysis by Flow Cytometry
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
MG63 cells were treated with this compound for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Apoptotic cells were quantified using a flow cytometer.
-
Western Blot Analysis
-
Objective: To detect the expression of proteins involved in the apoptotic pathway, such as cytochrome c.
-
Procedure:
-
MG63 cells were treated with this compound for 24 hours.
-
Total protein was extracted from the cells, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the target proteins.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
This compound-Induced Apoptotic Signaling Pathway
References
- 1. sciencechina.cn [sciencechina.cn]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]
- 4. Cell apoptosis, autophagy and necroptosis in osteosarcoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and DNA damage in MG‑63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GKK1032B: A Comparative Analysis of its Selectivity for Cancer Cells
A detailed examination of the cytotoxic effects of the fungal metabolite GKK1032B on cancerous and normal cell lines.
Introduction
This compound, a metabolite isolated from the endophytic fungus Penicillium citrinum, has demonstrated notable antiproliferative and antibacterial properties. This comparison guide provides an objective analysis of this compound's cytotoxic activity, with a focus on its selectivity for cancer cells over normal cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Cytotoxicity of this compound: A Quantitative Comparison
Data on the half-maximal inhibitory concentration (IC50) of this compound has been reported for several human cancer cell lines. However, a significant gap exists in the publicly available literature regarding its cytotoxic effects on a comprehensive panel of normal human cell lines, which is crucial for determining its selectivity. The available data is summarized below.
| Cell Line | Cell Type | IC50 (µmol·L⁻¹) | Reference |
| MG63 | Human Osteosarcoma | 3.49 | [1] |
| U2OS | Human Osteosarcoma | 5.07 | [1] |
| HeLa S3 | Human Cervical Adenocarcinoma | Not specified | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | |
| Vero | Monkey Kidney Epithelial (Normal) | Not specified | |
| Normal Human Cell Lines | Various | Data Not Available |
Note: While the cytotoxicity of this compound against the Vero cell line (a normal cell line derived from monkey kidney) has been mentioned, specific IC50 values are not provided in the available literature. Crucially, no quantitative data (IC50 values) for this compound's effect on any normal human cell lines, such as human fibroblasts or peripheral blood mononuclear cells (PBMCs), could be located in the searched resources. This lack of data prevents a direct and conclusive assessment of this compound's selectivity for cancer cells versus normal human cells.
Mechanism of Action: Induction of Apoptosis
In human osteosarcoma MG63 cells, this compound has been shown to induce apoptosis through the activation of the caspase signaling pathway.[1] Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance and is often dysregulated in cancer. The caspase cascade is a central component of the apoptotic machinery, leading to the orderly dismantling of the cell.
Below is a diagram illustrating the caspase-dependent apoptosis pathway, which is understood to be the mechanism of G-KK1032B's cytotoxic effect in MG63 osteosarcoma cells.
References
The Enigmatic GKK1032B: A Review of Non-Reproducible Findings
Despite inquiries into the experimental data surrounding the compound designated GKK1032B, a thorough review of publicly available scientific literature and data repositories has yielded no reproducible experimental findings. This lack of data prevents a comparative analysis with alternative compounds and the establishment of standardized experimental protocols.
Currently, there is no information available in the public domain regarding the experimental validation or reproducibility of studies involving this compound. Searches for peer-reviewed articles, clinical trial data, and public statements from research institutions have not provided any specific details on its mechanism of action, signaling pathways, or comparative efficacy and safety.
Without access to foundational experimental data, it is not possible to construct a comparison guide that meets the necessary scientific standards for researchers, scientists, and drug development professionals. Key elements that are currently absent include:
-
Quantitative Data: No verifiable data on the bioactivity, toxicity, or efficacy of this compound is publicly accessible.
-
Experimental Protocols: Detailed methodologies for any experiments conducted with this compound have not been published.
-
Signaling Pathway: The molecular targets and signaling cascades affected by this compound remain unknown.
Consequently, the creation of structured data tables, detailed experimental methodologies, and visual diagrams of signaling pathways or experimental workflows is not feasible at this time.
For the scientific community to evaluate the potential of this compound, it is imperative that the primary research data be made available for independent verification and peer review. Until such information is accessible, the reproducibility and, therefore, the validity of any experimental findings related to this compound cannot be ascertained.
Independent Validation of GKK1032B: A Comparative Analysis for Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the research surrounding GKK1032B, a novel fungal metabolite, and compares its anti-cancer properties against the current standard-of-care chemotherapeutic agents for osteosarcoma. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's potential as a therapeutic candidate.
Comparative Efficacy Against Osteosarcoma Cells
This compound has demonstrated potent cytotoxic effects on the human osteosarcoma cell line MG-63 by inducing apoptosis through the caspase pathway.[1] To contextualize its efficacy, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and the standard-of-care drugs—doxorubicin, cisplatin, and methotrexate (B535133)—in the same cell line. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | Cell Line | IC50 Value (μM) | Citation(s) |
| This compound | MG-63 | 3.49 | [1] |
| Doxorubicin | MG-63 | 2.87 | [2] |
| Cisplatin | MG-63 | ~9.62 - 65.8 | [3][4][5] |
| Methotrexate | MG-63 | High (exact value not specified, but sensitization with miR-192 significantly lowered it) | [6] |
Signaling Pathway Analysis: Caspase-Dependent Apoptosis
This compound is reported to induce apoptosis via the caspase signaling cascade.[1] This pathway is a crucial mechanism for programmed cell death and is a common target for anti-cancer therapies. The diagram below illustrates the key molecular events in both the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases like caspase-3.
Caption: The intrinsic and extrinsic pathways of caspase activation.
Experimental Protocols for Validation
To independently validate the anti-cancer effects of this compound and compare it with other agents, the following standard experimental protocols are recommended.
Cell Viability and IC50 Determination (MTT Assay)
This assay determines the concentration of a compound required to inhibit the growth of 50% of a cell population.
-
Materials:
-
MG-63 osteosarcoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed MG-63 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other test compounds for 48-72 hours. Include untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated MG-63 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in MG-63 cells by treating them with the IC50 concentration of this compound or other compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Treated and untreated MG-63 cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in MG-63 cells as described above.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Add the reaction buffer and DTT to each sample.
-
Add the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the independent validation and comparison of this compound.
Caption: Workflow for this compound validation and comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiscale modeling of gastrointestinal electrophysiology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 5. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-192 enhances sensitivity of methotrexate drug to MG-63 osteosarcoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Disclaimer: Specific disposal procedures for a substance labeled "GKK1032B" are not available in publicly accessible resources. The following information provides a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to all local, regional, national, and international regulations.
Essential Safety and Logistical Information
Proper chemical waste management is crucial to protect human health and the environment.[1][2] The disposal process should be an integral part of experimental planning.[1][3] Always handle chemical waste with appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[4][5]
General Disposal Protocol
The following steps outline a general procedure for identifying and disposing of chemical waste in a laboratory setting.
-
Waste Identification and Characterization:
-
Determine if the waste is hazardous. A hazardous chemical may exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]
-
Consult the chemical's SDS, which provides specific information on its hazards and disposal requirements.[4]
-
Never dispose of non-hazardous solid or liquid chemicals in the normal trash unless explicitly permitted.[1]
-
-
Segregation of Waste Streams:
-
Container Management:
-
Disposal Routes:
-
Sanitary Sewer: Some non-hazardous, water-soluble substances may be permissible for drain disposal, often with copious amounts of water.[1][3][7] However, this is highly regulated and depends on local sewer ordinances and the specific chemical properties.
-
Hazardous Waste Collection: Most organic solvents, heavy metal solutions, and other toxic chemicals must be collected by a licensed hazardous waste disposal service.[3] Your institution's Environmental Health and Safety (EHS) office will provide specific guidelines and arrange for pickup.[1][6]
-
Incineration: Some hazardous materials may be disposed of through incineration by authorized facilities.[7]
-
Recycling/Recovery: Where feasible, consider recycling or recovery options for certain solvents or materials like silver.[1][6]
-
Quantitative Data Summary
As no specific data for this compound was found, the following table serves as a template for summarizing key safety and disposal parameters that would typically be found in an SDS.
| Parameter | Value | Units | Source |
| Flash Point | e.g., 40.5 | °C | SDS Section 9 |
| pH | e.g., 2.5 | SDS Section 9 | |
| LD50 (Oral) | e.g., 500 | mg/kg | SDS Section 11 |
| Permissible Exposure Limit (PEL) | e.g., 10 | ppm | SDS Section 8 |
| Sewer Disposal Limit | e.g., 1 | mg/L | Local Regulations |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a typical decision-making process for the disposal of a chemical waste product in a laboratory setting.
Caption: Decision workflow for proper laboratory chemical waste disposal.
References
- 1. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 2. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. morganthermalceramics.com [morganthermalceramics.com]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 7. eCFR :: 10 CFR Part 20 Subpart K -- Waste Disposal [ecfr.gov]
Crucial Safety Protocols for Handling GKK1032B: A Proactive Approach in the Absence of Specific Data
IMMEDIATE ACTION REQUIRED: As of the date of this document, a specific Safety Data Sheet (SDS) for the substance designated "GKK1032B" is not publicly available. The absence of an SDS means that the specific physical, chemical, and toxicological properties of this compound are unknown. Handling this substance without this critical information presents a significant and unacceptable safety risk.
Therefore, the immediate and most essential step is to obtain the official Safety Data Sheet for this compound from the manufacturer or supplier.
This document outlines a general framework for personal protective equipment (PPE) and safe handling practices applicable to a novel or uncharacterized substance. These are baseline precautions and may not be sufficient for this compound. The specific guidance in the substance's official SDS must supersede the general recommendations provided here.
General Personal Protective Equipment (PPE) Framework
In the absence of specific data for this compound, a comprehensive PPE strategy is crucial to minimize potential exposure. The following table summarizes general PPE recommendations.
| Protection Type | Recommended Equipment | Purpose | General Guidance |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles for maximum protection against splashes.[1][2] | To protect against potential splashes, aerosols, or solid particulates. | Full-face shields offer broader protection for the face and throat.[1] |
| Skin and Body Protection | A lab coat is a minimum requirement. For handling larger quantities or when there is a higher risk of splashing, consider disposable coveralls (e.g., Tyvek) or chemical-resistant aprons and sleeves.[1] | To prevent skin contact with the substance. | The choice of material depends on the unknown properties of this compound. Leather can protect against dry heat, while treated wool and cotton can offer fire resistance and protection from dust.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the unknown nature of this compound, nitrile or neoprene gloves are a reasonable starting point.[2] | To prevent direct skin contact and absorption of the substance. | It is critical to consult the this compound SDS for specific glove material recommendations and breakthrough times. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if the substance is volatile, produces dust or aerosols, or if work is performed in a poorly ventilated area.[3] | To prevent inhalation of harmful vapors, mists, or dust. | The type of respirator (e.g., air-purifying respirator with specific cartridges or a supplied-air respirator) will depend on the hazards identified in the SDS. |
Operational Plan for Handling this compound
This procedural guidance is a general operational plan and must be adapted based on the forthcoming specific information from the this compound Safety Data Sheet.
1. Pre-Handling Preparation:
- Obtain and thoroughly review the SDS for this compound.
- Conduct a formal hazard assessment for the specific procedures involving this compound.[4][5]
- Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
- Ensure that all necessary PPE is available, inspected for integrity, and fits correctly.
- Locate and verify the functionality of all emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
2. Handling Procedures:
- Always wear the appropriate PPE as determined by the hazard assessment and the SDS.
- Handle this compound in the designated, well-ventilated area.
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid actions that could generate dust or aerosols.
- Keep containers of this compound closed when not in use.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that may have come into contact with this compound, using a method specified in the SDS.
- Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by other protective gear.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste until proven otherwise.
1. Waste Segregation:
- Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
2. Waste Disposal:
- Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting appropriate PPE when handling a chemical substance like this compound.
Caption: Workflow for selecting Personal Protective Equipment (PPE) based on hazard assessment.
Disclaimer: This information is provided as a general guide for laboratory safety. It is not a substitute for a substance-specific Safety Data Sheet (SDS). The user is solely responsible for ensuring that all safety precautions are appropriate for the specific materials and procedures being used. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. agscientific.com [agscientific.com]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. 1910 Subpart I App B - Nonmandatory Compliance Guidelines for Hazard Assessment and Personal Protective Equipment Selection | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
